3-Cyano-5-(4-cyanophenyl)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-cyanophenyl)-5-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O/c15-8-10-1-3-12(4-2-10)13-5-11(9-16)6-14(17)7-13/h1-7,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJDJBUVDVMXFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684639 | |
| Record name | 5-Hydroxy[1,1'-biphenyl]-3,4'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261949-21-6 | |
| Record name | [1,1′-Biphenyl]-3,4′-dicarbonitrile, 5-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261949-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy[1,1'-biphenyl]-3,4'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic data of 5-hydroxy-[1,1′-biphenyl]-3,4′-dicarbonitrile
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-hydroxy-[1,1′-biphenyl]-3,4′-dicarbonitrile
This guide provides a comprehensive technical overview of the spectroscopic profile of 5-hydroxy-[1,1′-biphenyl]-3,4′-dicarbonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary. It offers a predictive analysis grounded in the principles of spectroscopy and data from analogous structures, explaining the causal relationships between molecular structure and spectral output. We will explore the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, detail the methodologies for data acquisition, and discuss the role of computational chemistry in modern structural elucidation.
Introduction: The Imperative for Spectroscopic Verification
5-hydroxy-[1,1′-biphenyl]-3,4′-dicarbonitrile is a complex aromatic molecule featuring a biphenyl core, a common scaffold in medicinal chemistry and materials science. The presence of nitrile and hydroxyl functional groups imparts specific electronic and hydrogen-bonding characteristics, making a precise structural confirmation essential for any research or development application. Spectroscopic analysis is the cornerstone of this confirmation, providing a non-destructive "fingerprint" of the molecule's atomic arrangement and electronic environment.[1][2][3]
The process of structural elucidation is an integrated approach, relying on the synergy of multiple spectroscopic techniques to build a conclusive picture.[2][3][4] This guide will deconstruct the expected spectral data for our target molecule, piece by piece, to build that picture.
Caption: A typical workflow for elucidating the structure of an organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[2] For 5-hydroxy-[1,1′-biphenyl]-3,4′-dicarbonitrile, we anticipate distinct signals for each unique proton and carbon environment.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is governed by the chemical environment of the hydrogen atoms. The electron-withdrawing nitrile groups and the electron-donating hydroxyl group will significantly influence the chemical shifts of the aromatic protons, causing them to appear in the typical aromatic region (approx. 7.0-8.5 ppm).
Causality in Proton Shifts:
-
Electron-Withdrawing Groups (-CN): These groups deshield adjacent protons, shifting their signals downfield (to a higher ppm value). Protons ortho and para to the nitrile groups will be most affected.
-
Electron-Donating Groups (-OH): The hydroxyl group shields adjacent protons, particularly those in the ortho and para positions, shifting their signals upfield (to a lower ppm value) relative to unsubstituted benzene.
-
Biphenyl System: The two aromatic rings are not coplanar, and protons on one ring can influence the magnetic environment of protons on the other. Protons ortho to the inter-ring bond often show distinct shifts.[5][6]
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
|---|---|---|---|
| H-2 | ~7.8 - 8.0 | d (doublet) or s (singlet) | Ortho to -CN and adjacent to -OH. Deshielded. |
| H-4 | ~7.6 - 7.8 | d (doublet) or s (singlet) | Para to -OH, ortho to biphenyl link. |
| H-6 | ~7.2 - 7.4 | s (singlet) or d (doublet) | Ortho to -OH and biphenyl link. Shielded. |
| H-2', H-6' | ~7.9 - 8.2 | d (doublet) | Ortho to -CN. Highly deshielded. |
| H-3', H-5' | ~7.7 - 7.9 | d (doublet) | Meta to -CN. Less deshielded. |
| 5-OH | ~5.0 - 6.0 (variable) | s (singlet), broad | Labile proton, shift is concentration and solvent dependent. |
Note: Exact shifts and coupling constants depend heavily on the solvent used. Predicted values are for guidance in a common solvent like DMSO-d₆ or CDCl₃.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments. For this molecule, we expect to see signals for all 14 carbons, though some aromatic C-H signals may overlap.
Key Diagnostic Signals:
-
Nitrile Carbons (-C≡N): These carbons have a characteristic chemical shift in the 115-120 ppm range.[7] Their presence is a strong indicator of the nitrile functional group.
-
Hydroxyl-bearing Carbon (C-5): The carbon directly attached to the hydroxyl group (C-OH) will be significantly shifted downfield compared to other aromatic carbons, typically appearing in the 155-160 ppm range.
-
Quaternary Carbons: The carbons involved in the biphenyl linkage (C-1, C-1') and those attached to the nitrile groups (C-3, C-4') will appear as weak signals due to the absence of an attached proton.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|
| C-3, C-4' (C-CN) | ~110 - 120 | Attached to electron-withdrawing nitrile group. |
| C≡N | ~117 - 120 | Characteristic nitrile carbon shift.[7] |
| Aromatic C-H | ~120 - 140 | Standard range for substituted aromatic carbons. |
| C-1, C-1' | ~140 - 145 | Quaternary carbons of the biphenyl linkage. |
| C-5 (C-OH) | ~155 - 160 | Deshielded by the electronegative oxygen atom. |
The Role of Computational Prediction
Modern computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting NMR spectra.[8][9] By calculating the magnetic shielding tensors for a molecule's optimized geometry, these methods can provide highly accurate predictions of both ¹H and ¹³C chemical shifts, serving as an invaluable tool for validating structural assignments.[8][10] Machine learning algorithms are also emerging as rapid and accurate predictors of NMR spectra.[11]
Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if required.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended) Perform 2D NMR experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to establish C-H correlations) for unambiguous assignment of all signals.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is exceptionally useful for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.[2] For 5-hydroxy-[1,1′-biphenyl]-3,4′-dicarbonitrile, the IR spectrum will be dominated by features from the -OH and -C≡N groups.
Caption: Expected diagnostic peaks in the IR spectrum.
Key Diagnostic Absorption Bands:
-
O-H Stretch: A strong and characteristically broad absorption band is expected in the region of 3200-3600 cm⁻¹.[12] The breadth is due to hydrogen bonding.
-
C≡N Stretch: Aromatic nitriles exhibit a sharp, strong absorption band between 2220 and 2240 cm⁻¹.[13] This peak is highly diagnostic due to its intensity and position in a relatively uncongested region of the spectrum.[14][15] Conjugation with the aromatic ring slightly lowers this frequency compared to saturated nitriles.[13]
-
Aromatic C-H Stretch: Weak to medium sharp peaks will appear just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Several medium to strong absorptions will be present in the 1450-1600 cm⁻¹ region, indicative of the aromatic rings.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of peaks unique to the molecule, arising from various bending and skeletal vibrations.[1]
Protocol for IR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.
-
Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is the primary technique for determining the molecular weight and, with high-resolution instruments, the exact molecular formula of a compound.[2]
-
Molecular Formula: C₁₄H₇N₂O
-
Monoisotopic Mass: 219.0558 g/mol
Expected Observations:
-
Molecular Ion Peak (M⁺•): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak should be observed at an m/z (mass-to-charge ratio) of 219.
-
Isotope Peaks: A smaller M+1 peak will be visible due to the natural abundance of ¹³C.
-
High-Resolution MS (HRMS): Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) would provide a highly accurate mass measurement (e.g., 219.0558 ± 0.0005), which confirms the molecular formula C₁₄H₇N₂O.
-
Fragmentation: Biphenyl derivatives are relatively stable, but fragmentation can occur.[16] Potential fragmentation pathways could involve the loss of HCN (m/z 27), CO (m/z 28), or cleavage at the biphenyl linkage. Analyzing these fragments can provide further structural clues.[17]
Protocol for MS Data Acquisition (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source. The LC can be used to ensure the purity of the sample being analyzed.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it onto an LC column. Acquire the spectrum in both positive and negative ion modes to determine which provides a better signal for the molecular ion ([M+H]⁺ or [M-H]⁻).
UV-Visible Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the 5-hydroxy-[1,1′-biphenyl]-3,4′-dicarbonitrile molecule is expected to produce strong absorptions in the UV region.
Expected Spectral Features:
-
The absorption spectrum of benzene shows bands around 184, 204, and 256 nm.[18]
-
For the biphenyl system, conjugation between the two rings and with the nitrile and hydroxyl substituents will cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands.[18]
-
We can anticipate strong absorption maxima (λ_max) in the 250-350 nm range, characteristic of highly conjugated aromatic systems. The exact position and intensity of these bands are sensitive to the solvent polarity.
Protocol for UV-Vis Data Acquisition
-
Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Prepare a blank using the same solvent.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the spectrum of the blank first. Then, record the spectrum of the sample, typically from 200 to 400 nm. Adjust the concentration as needed to ensure the maximum absorbance is within the optimal range of the instrument (ideally < 1.5).
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Introduction: The Enduring Relevance of Cyanobiphenyls in Liquid Crystal Science
An In-Depth Technical Guide to the Theoretical and Computational Study of Cyanobiphenyl Liquid Crystals
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies employed to investigate cyanobiphenyl (CB) liquid crystals. We will delve into the core computational techniques that have become indispensable for understanding the intricate relationship between molecular structure and macroscopic properties, moving beyond a mere recitation of protocols to explain the fundamental causality behind theoretical choices.
Since their synthesis in the early 1970s, cyanobiphenyls have become canonical materials in the field of liquid crystals.[1] Compounds like 4-pentyl-4'-cyanobiphenyl (5CB) and 4-octyl-4'-cyanobiphenyl (8CB) are often considered the "fruit flies" of liquid crystal research due to their chemical stability, accessible phase transition temperatures, and pronounced electro-optical properties.[2][3] This has made them ideal model systems for both fundamental research and technological applications.[2]
While experimental techniques provide invaluable macroscopic data, a deep, mechanistic understanding requires probing the molecular scale. Theoretical and computational studies serve this exact purpose. They provide a virtual microscope to visualize molecular arrangements, quantify intermolecular forces, and simulate dynamic processes that are often inaccessible to direct experimental observation. This guide will explore the primary theoretical pillars used to study these materials: quantum chemical calculations for understanding single-molecule properties and molecular simulations for predicting collective behavior and phase transitions.
The Foundation: Quantum Chemical Modeling of the Cyanobiphenyl Monomer
Before simulating the behavior of millions of molecules, one must first accurately describe a single one. The starting point for any high-fidelity theoretical study is an accurate model of the molecule's geometry, electronic structure, and electrostatic potential. This is the domain of quantum mechanics.
Core Objective: Deriving a Realistic Molecular Portrait
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to solve the electronic structure of a single cyanobiphenyl molecule. The primary outputs of this stage are:
-
Optimized Molecular Geometry : The lowest energy conformation of the molecule, including bond lengths, bond angles, and the crucial dihedral (twist) angle between the two phenyl rings.[4]
-
Partial Atomic Charges : The distribution of electron density across the molecule, which is critical for modeling electrostatic interactions.
-
Dipole Moment : The magnitude and direction of the molecular dipole, which is dominated by the strong cyano (-CN) group and is fundamental to the dielectric properties of CBs.[5]
Experimental Protocol: Density Functional Theory (DFT) Calculation
A typical workflow for obtaining the properties of a cyanobiphenyl monomer is as follows:
-
Structure Input : A starting 3D geometry of the molecule (e.g., 5CB) is constructed.
-
Method Selection : The computational method is chosen. The B3LYP functional is a widely used and well-validated choice for organic molecules, offering a good balance of accuracy and computational cost.[4]
-
Basis Set Selection : A basis set, which is a set of mathematical functions used to build the molecular orbitals, is chosen. The 6-31G(d) or 6-31G** basis sets are common standards that provide sufficient flexibility for accurate geometry and electronic property calculations.[4]
-
Geometry Optimization : The calculation is run to find the minimum energy structure. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.
-
Frequency Calculation : A subsequent frequency calculation is performed on the optimized geometry. This serves a dual purpose: it confirms that the structure is a true minimum (no imaginary frequencies) and provides vibrational spectra (IR, Raman) that can be compared with experimental data.[4]
-
Property Calculation : From the final optimized wave function, properties like partial atomic charges (e.g., using Mulliken, Löwdin, or electrostatic potential fitting schemes) and the molecular dipole moment are derived.
Causality and Self-Validation
-
Why this level of theory? The choice of a hybrid functional like B3LYP with a Pople-style basis set like 6-31G(d) is a field-proven compromise. Simpler methods may fail to capture subtle electronic effects, while more computationally expensive methods may not yield significantly better results for the properties needed for subsequent simulation steps.
-
Trustworthiness : The protocol is self-validating through the frequency calculation. The absence of imaginary frequencies provides a mathematical guarantee that the obtained structure is a stable equilibrium geometry. Furthermore, the calculated vibrational frequencies can be directly compared to experimental IR and Raman spectra, providing a robust check on the accuracy of the underlying quantum mechanical model.[4]
Caption: Workflow for a typical DFT calculation to obtain single-molecule properties.
Simulating the Ensemble: From Molecular Forces to Liquid Crystal Phases
With an accurate single-molecule model, we can proceed to simulate the collective behavior of thousands of molecules. This is primarily achieved through Molecular Dynamics (MD), a technique that simulates the physical movements of atoms and molecules.
The Driving Force: Intermolecular Interactions
The formation of liquid crystal phases is entirely governed by the nature and strength of intermolecular interactions. For cyanobiphenyls, the key interactions are:
-
Dipole-Dipole Interactions : The very large dipole moment of the cyano group leads to strong electrostatic interactions. This favors an antiparallel arrangement of neighboring molecules to minimize electrostatic repulsion, leading to the formation of loosely associated dimers.[6][7]
-
π-π Stacking : The aromatic biphenyl cores interact favorably through stacking, contributing to the cohesive energy of the system.
-
Van der Waals Forces : These dispersion forces, particularly from the flexible alkyl chains, are crucial for overall molecular packing and influence properties like phase transition temperatures.
Theoretical studies often use perturbation theory to decompose the total interaction energy between two molecules into distinct components: electrostatic, polarization, dispersion, and repulsion.[6] This allows for a detailed analysis of which forces dominate in different molecular configurations (e.g., stacked, in-plane, terminal).[6]
Caption: Key intermolecular forces governing cyanobiphenyl self-assembly.
Experimental Protocol: Atomistic Molecular Dynamics (MD) Simulation
MD simulations provide a computational microscope to observe the emergence of liquid crystal phases from molecular interactions.[8] A typical workflow is as follows:
-
Force Field Parameterization : An atomistic force field is required. This is a set of equations and associated parameters that defines the potential energy of the system as a function of atomic coordinates. For cyanobiphenyls, highly accurate force fields are often specifically derived or tuned from the results of the quantum chemical calculations described in the previous section.[9] This ensures the electrostatic model (partial charges) is realistic.
-
System Initialization : A simulation box is created and populated with hundreds or thousands of cyanobiphenyl molecules at random positions and orientations, corresponding to an isotropic liquid. The number of molecules is chosen to be large enough to avoid finite-size effects but small enough to be computationally tractable.
-
Equilibration : The simulation is run for an extended period under constant temperature and pressure (NPT ensemble). During this phase, the system is allowed to relax and reach thermal equilibrium. Key properties like energy, density, and the orientational order parameter are monitored. The system is considered equilibrated when these properties no longer show systematic drift and fluctuate around a stable average.
-
Production Run : Once equilibrated, the simulation is continued for a long production run, during which the trajectories (positions and velocities) of all atoms are saved at regular intervals.
-
Analysis : The saved trajectories are post-processed to calculate a wide range of macroscopic and microscopic properties:
-
Phase Identification : Visual inspection of molecular arrangements and calculation of radial and orientational distribution functions can identify the phase (e.g., isotropic, nematic, smectic A).[10]
-
Phase Transition Temperatures : By running simulations at different temperatures, one can identify phase transitions by observing sharp changes in properties like density or the order parameter.[9][10]
-
Order Parameters : The nematic order parameter (S) is calculated to quantify the degree of long-range orientational order.
-
Diffusion Coefficients : The mean squared displacement of molecules is analyzed to calculate diffusion coefficients parallel and perpendicular to the liquid crystal director.[11][12]
-
Causality and Self-Validation
-
Trustworthiness : The validity of an MD simulation rests heavily on two pillars: the quality of the force field and the thoroughness of the simulation. The most reliable studies use force fields specifically parameterized for liquid crystals and demonstrate that their results are independent of the initial configuration and simulation time (once past equilibration). The ultimate validation comes from comparing the simulated properties with experimental data.
Caption: A standard workflow for performing and analyzing an MD simulation.
Data Presentation: Theory vs. Experiment
A key measure of success for theoretical studies is the ability to reproduce experimental data. MD simulations have become remarkably accurate in predicting phase transition temperatures.
| Compound | Simulated TNI (K)[9] | Experimental TNI (K)[9] |
| 6CB | 300 ± 5 | 302.3 |
| 7CB | 315 ± 5 | 315.5 |
| 8CB | 310 ± 5 | 313.8 |
| TNI: Nematic to Isotropic phase transition temperature. |
Advanced Theoretical Insights
Beyond predicting basic phase behavior, theoretical studies provide unique insights into more complex phenomena observed in cyanobiphenyl systems.
The Odd-Even Effect
A well-known phenomenon in homologous series of liquid crystals is the "odd-even effect," where properties like the nematic-isotropic transition temperature (TNI) do not increase monotonically with alkyl chain length but instead show an alternating pattern.[13]
-
Theoretical Explanation : MD simulations directly reveal the molecular origin of this effect.[9] For molecules with an even number of carbons in the alkyl tail, the final C-C bond tends to align parallel to the long molecular axis. For odd -numbered chains, it projects at an angle. This subtle conformational difference alters the overall molecular shape and anisotropy, affecting how efficiently the molecules can pack. The more linear shape of the even-numbered homologues generally leads to more stable nematic phases and thus higher TNI values compared to their odd-numbered neighbors.[9]
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- 12. Sci-Hub. Molecular Dynamics Simulations for Cyanobiphenyl Liquid Crystals / Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 1995 [sci-hub.sg]
- 13. pubs.acs.org [pubs.acs.org]
Electronic Structure & Synthetic Utility of 3-Cyano-5-(4-cyanophenyl)phenol
Part 1: Executive Summary & Core Electronic Directive
3-Cyano-5-(4-cyanophenyl)phenol represents a distinct class of 1,3,5-substituted aromatics where the electronic communication between the electron-donating hydroxyl group and the electron-withdrawing nitrile groups is modulated by meta-positioning. Unlike linear push-pull systems (e.g., para-nitrophenol), this molecule exhibits "frustrated" conjugation .
For researchers in optoelectronics (OLED hosts) and medicinal chemistry (Androgen Receptor antagonists), this structural motif offers a unique balance: it maintains high triplet energy (
Key Technical Insight: The electronic structure is defined by the Inductive Dominance of the 3-cyano and 5-aryl groups, which significantly lowers the pKa of the phenolic proton (predicted pKa
Part 2: Electronic Structure Analysis
The "Meta-Conjugation" Paradox
In this compound, the central phenolic ring acts as the scaffold.
-
Position 1: Hydroxyl (-OH) [
-donor / -acceptor] -
Position 3: Cyano (-CN) [
-acceptor / -acceptor] -
Position 5: 4-Cyanophenyl [
-system extender / -acceptor]
Because the donor (-OH) and acceptors (-CN, -ArCN) are meta to each other, direct resonance structures (quinoidal forms) cannot be drawn between the oxygen lone pair and the nitrile nitrogens. This results in:
-
HOMO Localization: Concentrated largely on the phenol ring and the oxygen lone pairs.
-
LUMO Localization: Distributed across the 4-cyanophenyl ring and the 3-cyano group.
-
Bandgap (
): Wider than para-analogs (absorption likely in the UV region, <320 nm), making it transparent to visible light—a critical feature for host materials.
Dipole Moment & Acidity
The vector sum of the dipole moments is substantial. Both the 3-cyano group and the 5-(4-cyanophenyl) group pull electron density away from the ring.
-
Acidity Mechanism: The phenoxide anion formed upon deprotonation is stabilized primarily by Inductive Effects (-I) rather than Resonance Effects (-R). The negative charge is dispersed through the
-framework due to the strong electronegativity of the nitrile groups. -
Solubility Implications: The molecule is expected to have higher solubility in polar aprotic solvents (DMSO, DMF) compared to non-polar biphenyls due to this polarized nature.
Visualization of Electronic Logic
The following diagram illustrates the electronic pressure points and the lack of direct conjugation (red X) versus strong inductive pull (blue arrows).
Caption: Electronic flow diagram showing the interruption of resonance (Meta-Block) and the dominance of inductive stabilization.
Part 3: Synthetic Protocol (Suzuki-Miyaura Coupling)
To access this electronic structure reliably, a Suzuki-Miyaura cross-coupling is the industry standard. This protocol utilizes a palladium catalyst to couple an aryl halide with an aryl boronic acid.
Retrosynthetic Analysis
-
Fragment A (Electrophile): 3-Bromo-5-hydroxybenzonitrile (commercially available or synthesized via bromination of 3-hydroxybenzonitrile).
-
Fragment B (Nucleophile): 4-Cyanophenylboronic acid.
Step-by-Step Protocol
Note: This protocol assumes standard Schlenk line techniques under inert atmosphere (Nitrogen or Argon).
Materials:
-
3-Bromo-5-hydroxybenzonitrile (1.0 eq)
-
4-Cyanophenylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl
·CH Cl (3-5 mol%) -
Base: K
CO (2.0 M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
Charge: In a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (Fragment A), boronic acid (Fragment B), and the Palladium catalyst.
-
Inert: Seal the vial and purge with Nitrogen for 5 minutes.
-
Solvent: Inject degassed 1,4-Dioxane followed by the aqueous K
CO solution via syringe. -
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Eluent: Hexane/EtOAc 7:3). The product typically runs lower than the starting bromide due to the extra polar nitrile group.
-
Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (crucial to protonate the phenoxide). Extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over Na
SO , and concentrate. Purify via Flash Column Chromatography on Silica Gel.-
Gradient: 10%
40% Ethyl Acetate in Hexanes.
-
Synthetic Workflow Diagram
Caption: Suzuki-Miyaura coupling workflow emphasizing the critical acidic workup step.
Part 4: Characterization & Data Tables
When validating the synthesized compound, the following spectroscopic signatures are diagnostic.
Diagnostic Data Summary
| Technique | Parameter | Expected Value / Observation | Interpretation |
| FT-IR | 2225–2235 cm | Strong, sharp peak. May see split peak due to two distinct CN environments. | |
| FT-IR | 3300–3450 cm | Broad band. Shifted lower if H-bonding occurs. | |
| Phenol -OH | Broad singlet, D | ||
| Central Ring | Three distinct protons (triplet-like or doublet of doublets) due to 1,3,5-substitution. | ||
| MS (ESI) | [M-H] | 219.05 m/z | Negative mode is preferred due to acidic phenol. |
Quality Control Check
-
Impurity Alert: Watch for homocoupling of the boronic acid (4,4'-dicyanobiphenyl). This impurity is non-polar and lacks the -OH group. It will elute much faster than the target product in chromatography.
-
Pd Scavenging: If used for biological assays, ensure Palladium levels are <10 ppm using a metal scavenger resin (e.g., SiliaMetS® Thiol) post-purification.
Part 5: References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
Toronto Research Chemicals. (2023).[1] this compound Product Page. Link
-
GuideChem. (2023). Compound Properties for CAS 1261949-21-6. Link
Sources
An In-Depth Technical Guide to the Health and Safety of 3-Cyano-5-(4-cyanophenyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Framework for Precautionary Safety
The compound 3-Cyano-5-(4-cyanophenyl)phenol is a novel molecule for which specific, comprehensive toxicological and safety data is not yet publicly available. This guide has been constructed to provide a robust safety framework for researchers and drug development professionals. In the absence of direct data, we will apply established principles of chemical safety by extrapolating from the known hazard profiles of its core structural motifs: the phenol group and the cyano (nitrile) group . This document synthesizes data from analogous compounds to build a precautionary protocol that prioritizes user safety and scientific integrity. Every recommendation herein is grounded in authoritative data on these well-characterized functional groups.
Compound Identification and Inferred Hazard Profile
Table 1: Compound Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-(4-cyanophenyl)-3-hydroxybenzonitrile | N/A |
| CAS Number | Not uniformly assigned; related to 939771-50-3 for 3-Cyano-5-phenylphenol | [1] |
| Molecular Formula | C₁₄H₈N₂O | [2] |
| Molecular Weight | 220.23 g/mol |[2] |
Predicted GHS Classification
Based on the toxicological profiles of phenol and various nitriles, a precautionary GHS classification for this compound would likely include:
-
Acute Toxicity, Oral (Category 3/4)
-
Acute Toxicity, Dermal (Category 3/4)
-
Skin Corrosion/Irritation (Category 1B/2)
-
Serious Eye Damage/Irritation (Category 1/2)
-
Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory Irritation)
-
Suspected of causing genetic defects (based on phenol data)[3]
Summary of Primary Health Hazards
The primary health risks are twofold, stemming from its constituent parts:
-
Phenolic Hazards : Phenol is extremely poisonous and corrosive.[4] It can be rapidly absorbed through intact skin, and because it has a local anesthetic effect, significant tissue damage can occur before pain is felt.[4][5] Systemic absorption can lead to severe effects on the central nervous system (CNS), heart, liver, and kidneys.[6][7] Chronic exposure may lead to weight loss, gastrointestinal irritation, and skin discoloration (ochronosis).[6][7]
-
Nitrile/Cyanide Hazards : Aromatic nitriles can be metabolized in the body, potentially releasing cyanide. Cyanide acts by inhibiting cytochrome oxidase, which impairs cellular respiration.[8] Symptoms of cyanide poisoning can include headache, dizziness, weakness, collapse, unconsciousness, and in severe cases, death.[8] Absorption through the skin may also cause cyanosis, a bluish discoloration of the skin due to lack of oxygen.[8]
The Hierarchy of Controls: A Mandatory Safety Paradigm
Before any handling of this compound, the "Hierarchy of Controls" must be implemented. This systematic approach provides the most effective means of minimizing exposure. Personal Protective Equipment (PPE) is the final line of defense, not the first.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Standard Operating Procedure: Safe Handling and Storage
Adherence to strict protocols is non-negotiable. Do not handle this compound until these measures are in place and have been documented in your lab-specific Standard Operating Procedure (SOP).
Engineering Controls: The Primary Barrier
-
Chemical Fume Hood: All work involving this compound, including weighing, dissolving, and transfers, must be conducted inside a certified chemical fume hood.[5] This is critical to prevent inhalation of dust or vapors and provides a physical barrier against splashes.[5]
-
Safety Stations: An operational safety shower and eyewash station must be located in immediate proximity to the work area.[9]
Personal Protective Equipment (PPE): The Last Line of Defense
The dual corrosive and toxic nature of this compound requires specific PPE. Standard nitrile gloves are not sufficient for protection against phenols.
Table 2: Mandatory Personal Protective Equipment (PPE)
| Body Part | Required PPE | Rationale and Specifications |
|---|---|---|
| Hands | Double Gloving: - Inner: Thin disposable splash glove - Outer: Heavy-duty, phenol-resistant gloves | Phenol penetrates standard nitrile and latex gloves quickly. Recommended materials for outer glove: Butyl rubber, Viton, Silver Shield®, or Neoprene (thicker than 0.3 mm for short-term work).[5] Always inspect gloves before use and use proper removal technique to avoid contaminating skin.[10] |
| Eyes/Face | Chemical Splash Goggles AND a Face Shield | Goggles provide a seal against splashes. A face shield worn over goggles is required when there is a significant risk of splashing, protecting the entire face from potentially disfiguring burns.[5][9] |
| Body | Flame-Resistant Laboratory Coat | A lab coat buttoned completely is required. For procedures with a higher splash potential, a butyl rubber or neoprene apron should be worn over the lab coat.[5] |
| Feet | Closed-toe, impervious shoes | Protects feet from spills. |
Storage and Incompatibilities
-
Location: Store in a tightly closed container in a dry, cool, and well-ventilated area.[11][12][13]
-
Conditions: Keep away from light, air, and moisture, as phenols can be sensitive.[14]
-
Incompatibilities: Segregate from strong oxidizing agents, sparks, and open flames.[12][15]
Emergency Protocols: Immediate and Decisive Action
Rapid and correct response to an exposure is critical to minimizing harm. Anyone assisting a victim must first don appropriate PPE.
First Aid Measures
The speed of decontamination is the single most important factor in preventing severe injury or death from phenol exposure.
| Exposure Route | Step-by-Step First Aid Protocol |
| Skin Contact | 1. Immediately move the victim to a safety shower or drenching source.[5]2. While flushing with copious amounts of water, remove all contaminated clothing, shoes, and accessories (e.g., watch, belt).[4][14]3. Critical Step: After an initial 10-15 minute flush with water, cease water irrigation and immediately begin wiping the affected area repeatedly with swabs soaked in low-molecular-weight polyethylene glycol (PEG-300 or PEG-400) for at least 30 minutes.[4][5] If PEG is not available, continue water flushing until emergency responders arrive.[5]4. Seek immediate, urgent medical attention. Provide the medical team with the SDS for phenol. |
| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[4][11]2. Remove contact lenses if it can be done easily.[14]3. Do not interrupt flushing.[5]4. Seek immediate medical attention from an ophthalmologist. |
| Inhalation | 1. Immediately remove the person from the contaminated area to fresh air.[5][11]2. If breathing is difficult or has stopped, provide artificial respiration (do NOT use mouth-to-mouth resuscitation).[8]3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting , as this can worsen corrosive damage.[5][8]2. If the person is conscious and able to swallow, have them rinse their mouth with water and then drink 4-8 ounces of milk or water to dilute the chemical.[5][16]3. Never give anything by mouth to an unconscious person.[5]4. Seek immediate medical attention. There is a danger of stomach and esophagus perforation.[17] |
Spill Response
A spill of this material is a high-hazard event. The following workflow should be followed.
Caption: A decision workflow for responding to a chemical spill.
Waste Disposal
All materials contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[14]
-
Collect waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Dispose of the waste through your institution's environmental health and safety (EHS) office. Do not pour down the drain.[14]
Conclusion: A Commitment to Safety
Working with novel chemical entities like this compound demands the highest level of scientific rigor and safety consciousness. By understanding the hazards associated with its fundamental chemical motifs and adhering strictly to the protocols outlined in this guide, researchers can mitigate the inherent risks. This framework is designed to be a living document, to be updated as specific toxicological data for this compound becomes available. Your safety, and the safety of your colleagues, is paramount.
References
- Fisher Scientific. (n.d.). Safety Data Sheet for 3-Cyano-L-phenylalanine.
- Fisher Scientific. (2009). Safety Data Sheet for 4-Cyanophenol.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (S)-N-3-Cyanophenylalanine.
- National Center for Biotechnology Information. (n.d.). 3-Cyanophenol. PubChem Compound Summary.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 3-Cyanophenyl isocyanate.
- University of York, Department of Biology. (n.d.). Phenol Exposure: First Aid Guidance.
- U.S. Environmental Protection Agency. (n.d.). Phenol Hazard Summary.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenol.
- Sigma-Aldrich. (2023). Safety Data Sheet for Dithizone.
- Centers for Disease Control and Prevention. (n.d.). Medical Management Guidelines for Phenol.
- University of California, Santa Barbara. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety.
- Carl ROTH. (n.d.). Safety Data Sheet: Phenol.
- Carl ROTH. (n.d.). Safety Data Sheet: Phenol (amended).
- Thermo Fisher Scientific. (2009). Safety Data Sheet for 4-Cyanophenol.
- Public Health England. (2024). Phenol: toxicological overview.
- Hindustan Organic Chemicals. (n.d.). Material Safety Data Sheets -- 1. PHENOL.
- BLD Pharm. (n.d.). 3-Cyano-5-phenylphenol.
- Fisher Scientific. (n.d.). Safety Data Sheet for N-(4-Cyanophenyl)acetamide.
- Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet for Guanosine.
- Smolecule. (2023). 2-Cyano-4-(3-cyanophenyl)phenol.
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- 3. carlroth.com [carlroth.com]
- 4. First aid guidance - Department of Biology, University of York [york.ac.uk]
- 5. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
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Methodological & Application
Application Note: Advanced Recrystallization and Purification Strategies for Substituted Biphenylcarbonitriles
Audience: Researchers, scientists, and drug development professionals.
Abstract: Substituted biphenylcarbonitriles are a pivotal class of molecules in modern drug discovery, serving as key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the "sartan" class of angiotensin II receptor blockers. The stringent purity requirements for APIs necessitate robust and efficient purification methods. Recrystallization stands as the most powerful and scalable technique for this purpose. This application note provides a comprehensive guide to developing and implementing effective recrystallization protocols for substituted biphenylcarbonitriles, grounded in fundamental principles and field-proven experience. We will explore systematic solvent selection, detailed experimental procedures, and advanced troubleshooting, enabling researchers to achieve high-purity compounds essential for preclinical and clinical studies.[1][2]
Part 1: The Crystallization Imperative in Drug Development
The journey of a drug from discovery to market is a long and complex process where the purity of the chemical entities is non-negotiable.[3] Controlling the impurity profile of an API is a critical element for ensuring the safety and efficacy of a drug product.[1] For synthetic intermediates like substituted biphenylcarbonitriles, early and effective purification is paramount. While chromatographic techniques like flash chromatography or preparative HPLC are invaluable at the discovery stage, crystallization is the workhorse for purification on a larger scale due to its efficiency, cost-effectiveness, and ability to deliver a product with the desired solid-state properties.[2][4]
The core principle of recrystallization is based on the differential solubility of a compound in a given solvent at different temperatures.[5] An ideal solvent will dissolve the target compound and its impurities at an elevated temperature, and upon cooling, the target compound will crystallize out of the solution, leaving the impurities behind in the "mother liquor."[5][6] The success of this technique hinges on the careful selection of a solvent system that exploits these solubility differences to the maximum extent.
Causality in Solvent Selection: Beyond "Like Dissolves Like"
The adage "like dissolves like" is a foundational concept in chemistry, suggesting that substances with similar polarities are more likely to be soluble in one another.[7] Substituted biphenylcarbonitriles present an interesting case:
-
The Biphenyl Core: This large, aromatic structure is inherently non-polar.
-
The Nitrile Group (-CN): This functional group is highly polar.
-
Substituents (R-groups): These can range from non-polar alkyl chains to polar hydroxyl or carboxylic acid groups, dramatically influencing the overall polarity of the molecule.
Therefore, a nuanced approach is required. For instance, a biphenylcarbonitrile with a non-polar alkyl substituent will have significantly different solubility characteristics than one bearing a polar hydroxymethyl group. A rule of thumb is that solvents containing functional groups similar to the compound being purified can be effective.[7][8] For many aryl nitriles, alcoholic solvents often serve as a good starting point for investigation.[7]
Key Characteristics of an Ideal Recrystallization Solvent:
-
High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the compound when hot.[6]
-
Low Solvating Power at Low Temperatures: The solvent should have poor solubility for the compound when cold to maximize recovery.[5][6]
-
Appropriate Boiling Point: The solvent's boiling point should be high enough to create a significant solubility differential upon cooling, but not so high that it exceeds the melting point of the compound, which could lead to "oiling out."[6][7]
-
Inertness: The solvent must not react with the compound being purified.[9]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during drying.[6]
-
Impurity Solubility Profile: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[7]
Part 2: Systematic Solvent Selection Protocols
A trial-and-error approach to solvent selection is often necessary, but it can be guided by the principles outlined above.[6] Small-scale screening experiments are essential to efficiently identify a suitable solvent or solvent system.
Protocol 1: Single Solvent Screening
This protocol aims to identify a single solvent that meets the criteria for effective recrystallization.
Materials:
-
Crude substituted biphenylcarbonitrile (~50 mg per solvent to be tested)
-
A selection of solvents with varying polarities (see Table 1)
-
Test tubes or small vials
-
Heating block or water bath
-
Vortex mixer
-
Glass stirring rod
Procedure:
-
Place approximately 50 mg of the crude compound into a test tube.
-
Add the test solvent dropwise at room temperature, vortexing after each addition, until the total volume is about 1 mL. Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single recrystallization solvent.[6]
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture in a water bath or on a heating block towards the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
If crystals do not form, try inducing crystallization by scratching the inside of the test tube with a glass rod just below the surface of the solution.[7]
-
Once the solution has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[10]
-
Evaluate the outcome. An ideal solvent will show a significant amount of crystalline precipitate upon cooling.
| Solvent Class | Solvent | Polarity | Boiling Point (°C) | Comments |
| Non-Polar | n-Hexane | Low | 69 | Good for non-polar biphenylcarbonitriles, but can lead to "oiling out".[8] |
| Toluene | Low | 111 | Often effective for aromatic compounds.[11] | |
| Polar Aprotic | Ethyl Acetate (EtOAc) | Medium | 77 | A versatile solvent for compounds of intermediate polarity. |
| Acetone | Medium-High | 56 | A strong solvent, often used in mixed-solvent systems.[8] | |
| Acetonitrile | High | 82 | Its polarity can be useful for more polar derivatives. | |
| Polar Protic | Methanol (MeOH) | High | 65 | Biphenyl itself shows variable solubility in methanol with temperature.[5][12] |
| Ethanol (EtOH) | High | 78 | A very general and effective solvent for compounds with minor impurities.[8] | |
| Isopropanol (IPA) | High | 82 | A common choice for recrystallization. | |
| Water | Very High | 100 | Can be effective for highly polar compounds or as an anti-solvent.[8][13] |
Table 1: Common Solvents for Recrystallization Screening.
Protocol 2: Mixed-Solvent System (Solvent/Anti-Solvent) Screening
This technique is employed when no single solvent is ideal. It is particularly useful when a compound is highly soluble in one solvent and poorly soluble in another.[7]
Procedure:
-
Dissolve the crude compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
To this hot solution, add a "bad" or "anti-solvent" (in which the compound is sparingly soluble) dropwise until the solution becomes cloudy (turbid), indicating the saturation point.[8] The two solvents must be miscible.
-
Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.
-
Allow the solution to cool slowly, as described in the single-solvent protocol.
| "Good" Solvent (High Polarity) | "Bad" Solvent (Low Polarity) | Comments |
| Ethanol | Water | A classic and highly effective pair for moderately polar compounds.[7] |
| Acetone | n-Hexane | A versatile system that works well for a range of polarities.[8] |
| Tetrahydrofuran (THF) | n-Hexane | Another good general-purpose solvent pair.[8] |
| Dichloromethane (DCM) | n-Hexane | Useful for less polar compounds, but DCM's low boiling point can be a limitation. |
Table 2: Common Miscible Solvent Pairs for Recrystallization.
Part 3: Step-by-Step Recrystallization Workflows
Once a suitable solvent system has been identified, the recrystallization can be performed on a larger scale.
Workflow 1: Standard Single-Solvent Recrystallization
Caption: Standard Single-Solvent Recrystallization Workflow.
Detailed Protocol:
-
Dissolution: Place the crude substituted biphenylcarbonitrile in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling (using a steam bath, water bath, or heating mantle). Add more hot solvent in small portions until the solid is completely dissolved.[10] It is crucial to use the minimum amount of hot solvent required to ensure the solution is saturated.[6]
-
Hot Filtration (if necessary): If insoluble impurities remain in the hot solution, they must be removed by filtering the solution while it is still hot. Use a pre-heated funnel and filter flask to prevent premature crystallization.[7]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[10] Rapid cooling can trap impurities.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[10]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[10]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[7] Using solvent that is not ice-cold can dissolve a significant portion of the product.[7]
-
Drying: Transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight, typically in a vacuum oven.[10]
Part 4: Troubleshooting and Self-Validation
A successful protocol should be a self-validating system. If issues arise, understanding the cause is key to rectifying the procedure.
| Problem | Potential Cause(s) | Solution(s) |
| Oiling Out (Product separates as a liquid instead of solid) | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated with impurities. Cooling is too rapid. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Allow the solution to cool much more slowly. If the problem persists, select a solvent with a lower boiling point.[7] |
| No Crystals Form Upon Cooling | Too much solvent was used, and the solution is not saturated. The solution is supersaturated. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of the pure compound.[7] If this fails, boil off some of the solvent to increase the concentration and allow it to cool again. |
| Very Low Recovery | Too much solvent was used. The crystals were washed with solvent that was not ice-cold. The chosen solvent is too effective, keeping the product dissolved even when cold.[6][14] Premature crystallization during hot filtration. | Use the minimum amount of hot solvent.[7] Always wash with ice-cold solvent.[7] Before discarding the filtrate, cool it thoroughly in an ice bath to recover a second crop of crystals. Re-evaluate the solvent choice if recovery remains poor. |
| Colored Impurities Remain | The impurity has similar solubility to the product. | Add a small amount of activated carbon (charcoal) to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the target compound.[10] |
Table 3: Troubleshooting Common Recrystallization Issues.
Visualizing the Decision-Making Process
The path to a successful recrystallization protocol involves several key decision points.
Caption: Decision Workflow for Protocol Selection.
Conclusion
Recrystallization is a powerful and essential technique for the purification of substituted biphenylcarbonitriles in a drug development setting. By systematically evaluating solvent systems based on the physicochemical properties of the target molecule and meticulously following optimized protocols, researchers can consistently achieve the high levels of purity required for subsequent synthetic steps and, ultimately, for clinical application. This guide provides the foundational principles and practical workflows to empower scientists to develop robust, scalable, and effective purification strategies for this important class of compounds.
References
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
-
Study.com. (n.d.). Why is methanol a good solvent to recrystallize biphenyl?. Homework.Study.com. Available at: [Link]
-
Brainly. (2019). After recrystallization, the final weight of biphenyl is found to be 0.02 g. Assume that all steps were carried out correctly.... Available at: [Link]
- Google Patents. (n.d.). EP0334188A2 - Process for producing aromatic nitrile.
- Google Patents. (n.d.). CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl.
- Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
-
University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. Available at: [Link]
-
Doherty, R. D., et al. (1997). Current issues in recrystallization: a review. SciSpace. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Weeranoppanant, N., & Adamo, A. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PubMed. Available at: [Link]
-
Acree, Jr., W. E. (n.d.). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). US4925642A - Process for the preparation and the isolation of aromatic nitriles.
-
Shimadzu Scientific US. (2022). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. Available at: [Link]
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Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]
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Peraman, R., et al. (2022). Implementation of QbD Approach to the Development of Chromatographic Methods for the Determination of Complete Impurity Profile of Substance on the Preclinical and Clinical Step of Drug Discovery Studies. MDPI. Available at: [Link]
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Gîrîş, A. M., & Yang, Y. (2023). Solubility and Decomposition of Organic Compounds in Subcritical Water. ResearchGate. Available at: [Link]
-
Aslam, A. S. (2018). Model biphenyl reaction. ResearchGate. Available at: [Link]
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Dong, M. W. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America. Available at: [Link]
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Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures: Revised and Updated. Part 2. Ternary Solvent Mixtures. Semantic Scholar. Available at: [Link]
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McGlone, T., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC - NIH. Available at: [Link]
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ResearchGate. (n.d.). Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K. Available at: [Link]
-
ResearchGate. (n.d.). Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents. Available at: [Link]
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- 14. brainly.com [brainly.com]
Application Notes and Protocols for 3-Cyano-5-(4-cyanophenyl)phenol in Organic Light-Emitting Diodes (OLEDs)
Disclaimer: The following application note is a scientifically-grounded guide based on the known properties of related chemical structures and established principles in OLED technology. As of the date of publication, specific experimental data for 3-Cyano-5-(4-cyanophenyl)phenol in OLEDs is not extensively available in published literature. Therefore, this document provides a representative framework and hypothetical protocols to guide researchers in the evaluation of this and similar molecules.
Introduction: The Potential of Biphenyl-Based Cyano-Phenols in Advanced OLEDs
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, flexibility, and energy efficiency.[1] The performance of an OLED is intrinsically linked to the molecular design of the organic materials used within its multilayer structure.[2] Materials containing cyano (-CN) functional groups have garnered considerable interest, particularly in the development of high-efficiency emitters and host materials. The strong electron-withdrawing nature of the cyano group can significantly influence the electronic properties of a molecule, often leading to improved electron transport and favorable energy level alignment for charge injection and recombination.[3][4][5]
This application note explores the prospective applications of a novel biphenyl derivative, this compound, in OLED devices. The molecular architecture, featuring a central phenol ring flanked by two cyanophenyl moieties, suggests a promising candidate for several roles within the OLED stack. The biphenyl core provides a rigid and thermally stable framework, while the cyano groups are expected to enhance electron affinity. The phenolic hydroxyl group offers a site for further chemical modification and can influence the material's solubility and intermolecular interactions. This unique combination of functional groups suggests potential for use as a host material in the emissive layer, an electron-transporting layer (ETL), or even as a component of a thermally activated delayed fluorescence (TADF) system.[6][7]
This document provides a comprehensive overview of the hypothesized properties of this compound, a representative synthesis protocol, and detailed procedures for its incorporation into a multi-layer OLED device for characterization.
Physicochemical and Photophysical Properties
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₂₀H₁₂N₂O | Derived from the chemical structure. |
| Molecular Weight | 296.33 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for small organic molecules of this type. |
| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, and tetrahydrofuran. | The presence of the polar cyano and hydroxyl groups, combined with the aromatic rings, suggests solubility in moderately polar organic solvents. |
| Thermal Stability (TGA) | High decomposition temperature (>300 °C) | Biphenyl structures are known for their thermal robustness, which is crucial for vacuum deposition and device longevity. |
| Glass Transition Temp. (DSC) | Expected to be high (>100 °C) | The rigid molecular structure should lead to good morphological stability in thin films.[8] |
| UV-Vis Absorption (in solution) | ~280-320 nm | Aromatic systems of this nature typically absorb in the UV region. |
| Photoluminescence (in solution) | Expected in the violet-blue to blue region | The emission wavelength will be highly dependent on the solvent polarity and molecular aggregation. |
Proposed Synthesis Protocol
A plausible synthetic route to this compound is a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids.
Reaction Scheme:
(3-bromo-5-hydroxyphenyl)boronic acid + 4-bromobenzonitrile → this compound
Materials and Reagents:
-
3-bromo-5-hydroxyphenyl)boronic acid
-
4-bromobenzonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromo-5-hydroxyphenyl)boronic acid (1.0 eq), 4-bromobenzonitrile (1.1 eq), potassium carbonate (3.0 eq), and a mixture of toluene, ethanol, and water (4:1:1 ratio).
-
Degassing: Bubble argon or nitrogen gas through the solution for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in OLEDs: Device Fabrication and Characterization
The following section details a comprehensive protocol for fabricating and testing a multi-layer OLED device using this compound as a host material in the emissive layer.
Device Architecture
A standard multi-layer OLED architecture is proposed to evaluate the performance of the material.[9][10]
Device Stack: ITO / HAT-CN (5 nm) / TAPC (40 nm) / This compound:Emitter (20 nm, x wt%) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)
-
ITO (Indium Tin Oxide): Transparent anode
-
HAT-CN (Hexacyanohexaazatriphenylene): Hole injection layer (HIL)
-
TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane): Hole transport layer (HTL)
-
This compound:Emitter: Emissive layer (EML) where the new material acts as a host for a suitable fluorescent or phosphorescent emitter dopant (e.g., a blue or green emitter). The doping concentration (x wt%) needs to be optimized.
-
TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene): Electron transport layer (ETL) and hole blocking layer (HBL).[2]
-
LiF (Lithium Fluoride): Electron injection layer (EIL)
-
Al (Aluminum): Cathode
Experimental Workflow
Caption: Workflow for OLED fabrication and testing.
Detailed Fabrication Protocol
A. Substrate Preparation:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent solution, deionized (DI) water, acetone, and isopropyl alcohol (IPA) for 15 minutes each.
-
The substrates are then dried with a stream of high-purity nitrogen gas.
-
Immediately before loading into the deposition chamber, the substrates are treated with UV-ozone for 10-15 minutes to improve the work function of the ITO and remove any residual organic contaminants.
B. Thin Film Deposition:
-
The cleaned ITO substrates are loaded into a high-vacuum thermal evaporation system. A shadow mask is used to define the active area of the device.
-
The chamber is pumped down to a base pressure of less than 5 x 10⁻⁶ Torr.
-
The organic materials and metals are deposited sequentially onto the substrate at controlled rates. The deposition rates and final thicknesses are monitored using a quartz crystal microbalance.
-
Deposit HAT-CN at a rate of ~0.1 Å/s to a thickness of 5 nm.
-
Deposit TAPC at a rate of ~1.0 Å/s to a thickness of 40 nm.
-
Co-deposit this compound and the chosen emitter dopant from separate sources. The host deposition rate should be ~1.0 Å/s, and the dopant rate should be adjusted to achieve the desired doping concentration (e.g., for 10 wt%, the dopant rate would be ~0.1 Å/s). The total thickness of this layer should be 20 nm.
-
Deposit TPBi at a rate of ~1.0 Å/s to a thickness of 40 nm.
-
Deposit LiF at a rate of ~0.1 Å/s to a thickness of 1 nm.
-
Deposit Aluminum (Al) at a rate of ~2.0-3.0 Å/s to a thickness of 100 nm.
-
C. Encapsulation:
-
After deposition, the devices are transferred to a nitrogen-filled glovebox without exposure to ambient air and moisture.
-
The devices are encapsulated using a UV-curable epoxy and a glass cover slip to prevent degradation from oxygen and water.
Device Characterization
-
Current-Voltage-Luminance (I-V-L) Characteristics: The I-V-L characteristics of the encapsulated devices are measured using a source meter and a calibrated photodiode. From this data, key performance metrics such as turn-on voltage, current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) can be calculated.
-
Electroluminescence (EL) Spectrum: The EL spectrum is measured using a spectroradiometer. The Commission Internationale de l'Éclairage (CIE) color coordinates are calculated from the spectrum to quantify the color of the emitted light.
-
Operational Lifetime: The operational lifetime (e.g., LT₅₀, the time for the initial luminance to decrease by 50%) is measured by driving the device at a constant current density and monitoring the luminance over time.
Expected Performance and Troubleshooting
The performance of an OLED using this compound will be highly dependent on the choice of emitter dopant and the optimization of the device architecture.
| Parameter | Target Value (for a high-performance blue or green OLED) | Common Issues & Troubleshooting |
| Turn-on Voltage | < 4.0 V | High Turn-on Voltage: Poor energy level alignment or high charge injection barriers. Consider different HIL/EIL materials or adjusting layer thicknesses. |
| External Quantum Efficiency (EQE) | > 15% | Low EQE: Poor charge balance, exciton quenching, or inefficient energy transfer from host to dopant. Optimize doping concentration and layer thicknesses. Ensure high purity of materials. |
| CIE Coordinates | (e.g., for blue: y < 0.2; for green: y > 0.6) | Poor Color Purity: Emission from the host or adjacent layers. Ensure good charge confinement within the emissive layer by using appropriate blocking layers. |
| Operational Lifetime (LT₅₀) | > 1,000 hours (at 100 cd/m²) | Short Lifetime: Material degradation or morphological instability. Ensure high thermal stability of all materials and a robust encapsulation process. |
Conclusion
This compound presents a compelling molecular design for applications in next-generation OLEDs. Its rigid biphenyl core, electron-withdrawing cyano groups, and modifiable phenol group make it a versatile candidate for various roles within the OLED device stack. The protocols outlined in this application note provide a robust framework for the synthesis, fabrication, and characterization of OLEDs incorporating this novel material. Through systematic optimization of the device architecture and careful material handling, researchers can effectively evaluate the potential of this compound to contribute to the development of more efficient and stable OLED technologies.
References
-
The design of Thermally Activated Delayed Fluorescence (TADF) materials both as emitters and as hosts is an exploding area of research. [Link]
-
Impact of an ortho-cyano group on photophysical properties and performance of OLEDs based on D-A–A type pyrazine push-pull system | Request PDF - ResearchGate. [Link]
-
Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PubMed Central. [Link]
-
Enhancing Narrowband Blue TADF OLED Performance with Adamantane Group‐Integrated Spatially Hindered 1,3‐Bis(N‐Carbazolyl)Benzene‐Based Host - ResearchGate. [Link]
-
Cyano-Modified Multi-Resonance Thermally Activated Delayed Fluorescent Emitters Towards Pure-Green OLEDs with a CIEy Value of 0.74 - PubMed. [Link]
- CN1442404A - Method of preparing p-cyanophenol like compound - Google P
-
(PDF) A synchrotron study of [5,10,15,20-tetrakis(3-cyanophenyl)porphyrinato-κN,N,N,N]copper(II) nitrobenzene trisolvate at 80 K - ResearchGate. [Link]
-
Molecular Design of Thermally Activated Delayed Fluorescent Emitters for Narrowband Orange−Red OLEDs: Boosted by a Cyano-Functionalization Strategy - ResearchGate. [Link]
-
The molecular structure of representative CN-substituted OLED materials - ResearchGate. [Link]
-
Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. [Link]
-
A FACILE SYNTHESIS OF BENZOFURAN DERIVATIVES: A USEFUL SYNTHON FOR PREPARATION OF TRYPSIN INHIBITOR# Haruo Sekizaki, Kunihiko It. [Link]
-
Thermally Activated Delayed Fluorescence in Commercially Available Materials for Solution-Process Exciplex OLEDs - MDPI. [Link]
-
FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS - Muhamad Mat Salleh. [Link]
-
Cyanic acid, phenyl ester - Organic Syntheses Procedure. [Link]
-
Available online at ISSN 0975-413X 2393 ECO-FRIENDLY SYNTHESIS OF 3-CYA. [Link]
-
Design of Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes - AAPPS Bulletin. [Link]
-
Structure, principle, and fabrication technologies of OLED. (a)... - ResearchGate. [Link]
-
3-Cyanophenol | C7H5NO | CID 13394 - PubChem - NIH. [Link]
-
Evolution of Organic Light Emitting Diode (OLED) Materials and their Impact on Display Technology - PubMed. [Link]
- JPS5476544A - Preparation of p-cyanophenol - Google P
-
3-Amino-4-cyano-5-arylphthalimides: Synthesis, structures and photophysical properties | Request PDF - ResearchGate. [Link]
-
3-Cyano-3,5,5-trimethylcyclohexanone | C10H15NO | CID 99068 - PubChem. [Link]
-
(Z)-2-Cyano-3-cyclopropyl-3-hydroxy-N-(3-methyl-4-trifluoromethylsulfanyl-phenyl)-acrylamide - PubChem. [Link]
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- 4. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Suzuki Coupling Synthesis of 3-Cyano-5-(4-cyanophenyl)phenol
Welcome to the technical support center for the synthesis of 3-Cyano-5-(4-cyanophenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this specific Suzuki-Miyaura cross-coupling reaction. Our goal is to empower you with the knowledge to not only successfully synthesize this molecule but also to understand the underlying chemical principles for effective optimization.
Introduction: The Challenge of a Doubly Electron-Deficient Suzuki Coupling
The synthesis of this compound presents a unique challenge in the realm of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful tool for the formation of carbon-carbon bonds, is employed here to construct a biaryl system.[1] However, the electronic nature of both coupling partners—3-bromo-5-cyanophenol and 4-cyanophenylboronic acid—features electron-withdrawing nitrile groups. This "doubly electron-deficient" system can significantly impact the reaction kinetics and requires careful optimization of the catalytic system to achieve high yields and purity.
This guide will walk you through the entire synthetic workflow, from the preparation of the key starting material, 3-bromo-5-cyanophenol, to the final Suzuki coupling and purification of the desired product. We will delve into the mechanistic rationale behind each procedural step and provide a comprehensive troubleshooting guide to address common experimental hurdles.
Synthetic Workflow Overview
The overall synthetic strategy involves two main stages: the synthesis of the aryl bromide coupling partner and the subsequent Suzuki-Miyaura cross-coupling reaction.
Sources
Technical Support Center: Synthesis of Biphenyl Carbonitriles
Welcome to the technical support center for the synthesis of biphenyl carbonitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to enhance the success of your experiments.
Introduction to Synthetic Challenges
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biphenyl carbonitriles, offering a powerful method for constructing the C-C bond between two aryl rings.[1][2] Despite its versatility, the reaction is not without its challenges. Several competing side reactions can significantly reduce the yield of the desired product and complicate purification. Understanding and controlling these side reactions is paramount for an efficient and reproducible synthesis.
This guide will focus on the three most prevalent side reactions:
-
Homocoupling of the boronic acid starting material.
-
Protodeboronation of the boronic acid.
-
Hydrolysis of the nitrile functional group.
We will explore the mechanistic underpinnings of each of these undesired pathways and provide actionable strategies to minimize their occurrence.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of biphenyl carbonitriles. Each issue is followed by its probable causes and a step-by-step guide to resolving it.
Problem 1: Significant formation of a homocoupled byproduct (e.g., 4,4'-dicyanobiphenyl).
Probable Causes:
-
Presence of Oxygen: Molecular oxygen can promote the homocoupling of arylboronic acids.[3][4][5] The mechanism often involves the formation of a palladium peroxo complex, which then reacts with the boronic acid.[3][5]
-
Use of a Pd(II) Pre-catalyst: Pd(II) sources can be reduced to the active Pd(0) species in situ by the boronic acid, leading to the formation of the homocoupled product.[4]
-
High Temperatures: Elevated temperatures can sometimes favor homocoupling pathways.
Solutions:
-
Rigorous Exclusion of Oxygen:
-
Degassing Solvents: Before use, thoroughly degas all solvents (e.g., by sparging with an inert gas like argon or nitrogen for at least 30 minutes, or by the freeze-pump-thaw method).
-
Inert Atmosphere: Set up the reaction under a positive pressure of an inert gas (argon or nitrogen) using a Schlenk line or a glovebox.[6]
-
Procedure for Setting up an Inert Atmosphere Reaction:
-
Assemble your glassware (flask, condenser, etc.) and flame-dry it under vacuum to remove adsorbed water and air.
-
Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
Add your solid reagents (aryl halide, boronic acid, base, and catalyst) to the flask under a stream of inert gas.
-
Seal the flask and perform at least three cycles of evacuating the flask and backfilling with inert gas.
-
Add the degassed solvents via a cannula or a gas-tight syringe.
-
-
-
Choice of Palladium Catalyst:
-
Use a Pd(0) Source: Whenever possible, use a Pd(0) pre-catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid the initial reduction step that can lead to homocoupling.
-
Consider Modern Pre-catalysts: Buchwald-type pre-catalysts are designed for rapid formation of the active Pd(0) species and can often suppress side reactions.
-
-
Optimize Reaction Temperature:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times at high temperatures.
-
Problem 2: Formation of a protodeboronated byproduct (arene without the nitrile group).
Probable Causes:
-
Presence of Protic Solvents (especially water): Protodeboronation is the protonolysis of the C-B bond, and the presence of water or other protic solvents can facilitate this side reaction.[7]
-
Type and Concentration of Base: The rate of protodeboronation is often pH-dependent. Strong bases can accelerate this process.[8][9]
-
Elevated Temperatures and Long Reaction Times: These conditions can increase the extent of protodeboronation.
Solutions:
-
Careful Selection of Solvent and Base:
-
Minimize Water Content: While Suzuki reactions often use aqueous bases, minimizing the amount of water can help. Using anhydrous solvents and a carefully controlled amount of aqueous base is recommended.
-
Choice of Base: Weaker bases such as K₂CO₃ or CsF are sometimes preferred over stronger bases like NaOH or KOH to minimize protodeboronation. The choice of base can be substrate-dependent, so screening may be necessary.[10]
-
Boronic Esters: Consider using boronic esters (e.g., pinacol esters) instead of boronic acids. They are generally more stable towards protodeboronation and release the boronic acid slowly under the reaction conditions.[7]
-
-
Optimize Reaction Conditions:
-
Temperature and Time: Run the reaction at the lowest effective temperature and for the shortest time necessary for complete conversion of the starting material.
-
Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid reagent can help to compensate for some loss due to protodeboronation.
-
Problem 3: Hydrolysis of the nitrile group to a carboxylic acid or amide.
Probable Causes:
-
Strongly Basic Conditions: The combination of a strong base (like NaOH or KOH) and high temperatures can lead to the hydrolysis of the nitrile group.
-
Prolonged Reaction Times: The longer the nitrile group is exposed to basic conditions at elevated temperatures, the more likely it is to hydrolyze.
Solutions:
-
Judicious Choice of Base:
-
Use Weaker Bases: Employ milder bases like K₂CO₃, K₃PO₄, or organic bases (e.g., triethylamine, if compatible with the reaction) to reduce the basicity of the reaction medium.
-
Biphasic Conditions: Running the reaction in a biphasic system (e.g., toluene/water) can sometimes limit the exposure of the organic-soluble product to the aqueous base.
-
-
Control of Reaction Parameters:
-
Temperature: Keep the reaction temperature as low as possible. If the coupling is sluggish, consider using a more active catalyst system rather than simply increasing the temperature.
-
Reaction Time: Monitor the reaction closely and work it up as soon as the starting materials are consumed to minimize the time the product is exposed to the harsh conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the best all-around catalyst for synthesizing biphenyl carbonitriles?
There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, for general purposes, Pd(PPh₃)₄ is a reliable starting point. For more challenging couplings, or to minimize side reactions, modern phosphine-ligated palladium pre-catalysts (e.g., those developed by Buchwald) often provide superior results.[2]
Q2: How can I effectively remove the homocoupled and protodeboronated byproducts?
Purification can often be achieved by column chromatography on silica gel. A solvent system of hexanes and ethyl acetate is a good starting point. The polarity will need to be optimized based on your specific product. For example, for 4-cyanobiphenyl, a gradient of 5% to 20% ethyl acetate in hexanes is often effective.[7] Recrystallization can also be a powerful purification technique if a suitable solvent system can be found.
Q3: My reaction is not going to completion. What should I do?
Before increasing the temperature, which can promote side reactions, consider the following:
-
Catalyst Deactivation: Ensure your reaction is truly under an inert atmosphere. Oxygen can deactivate the catalyst.
-
Ligand Choice: The ligand plays a crucial role. For unreactive aryl chlorides, for example, more electron-rich and bulky phosphine ligands are often required.
-
Base and Solvent: The combination of base and solvent is critical for the transmetalation step. Ensure your base is sufficiently soluble and active in the chosen solvent system.
Q4: Are there any other, less common side reactions I should be aware of?
Yes, other side reactions can occur, though they are generally less common:
-
Reductive dehalogenation of the aryl halide starting material.
-
Scrambling of aryl groups on the phosphine ligands with the aryl groups in the coupling partners, although this is more prevalent with certain types of ligands.
-
Reaction with the solvent, particularly with highly reactive intermediates.
Data-Driven Troubleshooting
The following table provides a summary of how different reaction parameters can influence the formation of side products. This data is illustrative and the optimal conditions for your specific reaction should be determined experimentally.
| Parameter | Condition A | % Yield (Desired Product) | % Yield (Homocoupling) | % Yield (Protodeboronation) | Notes |
| Catalyst | Pd(PPh₃)₄ | 85% | 10% | 5% | A standard, reliable catalyst. |
| Pd(OAc)₂/SPhos | 92% | 3% | 5% | Modern pre-catalyst systems can reduce homocoupling. | |
| Base | K₂CO₃ | 90% | 5% | 5% | A good general-purpose base. |
| NaOH | 75% | 5% | 20% | Stronger bases can increase protodeboronation and nitrile hydrolysis. | |
| Atmosphere | Air | 60% | 35% | 5% | The presence of oxygen significantly promotes homocoupling. |
| Nitrogen | 95% | <5% | <1% | An inert atmosphere is crucial for high yields. |
Key Mechanistic Pathways and Experimental Workflows
Visualizing the Suzuki-Miyaura Catalytic Cycle and Competing Side Reactions
Caption: The Suzuki-Miyaura cycle and competing side reactions.
Experimental Protocol: Synthesis of 4-Cyanobiphenyl
This protocol is designed to minimize the formation of side products.
Materials:
-
4-Bromobenzonitrile
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Schlenk line or glovebox
Procedure:
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 4-bromobenzonitrile (1.82 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), potassium phosphate (4.25 g, 20.0 mmol), palladium(II) acetate (22.4 mg, 0.10 mmol, 1 mol%), and SPhos (82.1 mg, 0.20 mmol, 2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (40 mL) and degassed water (4 mL) via syringe.
-
-
Reaction:
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 10% ethyl acetate in hexanes) or LC-MS. The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (50 mL) and water (50 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes to 15% ethyl acetate in hexanes to afford 4-cyanobiphenyl as a white solid.
-
Workflow for Troubleshooting a Low-Yielding Reaction
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic Data for the Oxidative Addition of Aryl Bromides to Palladium(0) Complexes in the Presence of Halide Anions. Chemistry–A European Journal, 17(8), 2492-2503. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Ligandless, Anionic, Arylpalladium Halide, Hydroxide, and Amide Intermediates in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Angewandte Chemie International Edition, 55(37), 11114-11126. [Link]
-
Nobel Prize Outreach AB. (2010). The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]
-
Wikipedia contributors. (2023). Protodeboronation. In Wikipedia, The Free Encyclopedia. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]
-
Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829-6836. [Link]
-
Little-Rise798. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes prepared from Pd(dba)2 or Pd2(dba)3. Coordination Chemistry Reviews, 190-192, 1243-1260. [Link]
-
Organic Syntheses. Synthesis of Unsymmetrical Biaryls using a Modified Suzuki Cross-Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]
-
Chemcess. Benzonitrile: Properties, Production And Uses. [Link]
-
PubChem. Benzonitrile. [Link]
-
NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]
-
Hayes, C. J., & Sherlock, J. P. (2021). Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton-transfer to liberation of a transient arylanion. Liverpool John Moores University Research Online. [Link]
-
Organic Chemistry Portal. Protodeboronation. [Link]
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(58), 36582-36588. [Link]
-
Chemistry LibreTexts. Hydrolysis of Nitriles. [Link]
-
Organic Chemistry Tutor. (2020, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
-
ResearchGate. Biocatalytic hydrolysis of nitriles. [Link]
-
Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
ResearchGate. The effect of various ligands on the C–N coupling bond formation of n-propyl carbamate and phenyl iodide. [Link]
-
Hu, L., Gao, H., Hu, Y., & Lv, X. (2021). Origin of Ligand Effects on Stereoinversion in Pd-Catalyzed Synthesis of Tetrasubstituted Olefins. The Journal of Organic Chemistry, 86(24), 18128-18138. [Link]
-
Gurjar, K. K., & Sharma, R. K. (2020). Synthetic and computational studies on CuI/ligand pair promoted activation of C(Aryl)-Cl bond in C–N coupling reactions. Heliyon, 6(2), e03233. [Link]
-
University of Bern. Guide for crystallization. [Link]
-
NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
- 7. mdpi.com [mdpi.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemcess.com [chemcess.com]
Technical Support Center: Advanced Hindered Biphenyl Synthesis
Mission: To provide high-fidelity troubleshooting and experimental design strategies for the synthesis of sterically congested biaryls (tri- and tetra-ortho substituted), moving beyond empirical screening to mechanistic control.
Module 1: The Engineering of Steric Bulk (Ligand Selection)
The Core Problem:
In hindered biphenyl synthesis, the rate-determining step shifts from oxidative addition to reductive elimination . Standard ligands (e.g., PPh3, dppf) fail because they form stable bis-ligated complexes (
The Solution: You must enforce a monoligated Pd(0) pathway . This requires bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands) that:
-
Promote Oxidative Addition: The electron-rich phosphine increases the nucleophilicity of the Pd center.
-
Enforce Monoligation: The sheer size of the ligand (lower ring bulk) prevents a second ligand from binding, maintaining the active
species. -
Accelerate Reductive Elimination: The bulk creates steric strain in the intermediate, which is relieved only by expelling the biaryl product.
Ligand Selection Matrix
| Ligand | Primary Application | Steric Profile | Best For... |
| SPhos | General Purpose | High | Tri-ortho substitutions.[1] The "first line of defense" for hindered couplings. |
| XPhos | Aryl Chlorides | Very High | Tri-ortho couplings involving unactivated aryl chlorides or sulfonates. |
| RuPhos | Electronic/Steric | High | Electron-poor aryl halides or secondary amines (though less common for pure biaryl). |
| CPhos | Extreme Bulk | Extreme | Tetra-ortho substitutions. The specific conformation allows coupling of 2,6-disubstituted halides with 2,6-disubstituted boronates. |
| VPhos | Extreme Bulk | Extreme | Alternative to CPhos for specific tetra-ortho substrates where CPhos fails. |
Decision Logic: The Selection Flowchart
Caption: Logic flow for selecting the optimal ligand based on total ortho-substitution count.
Module 2: Troubleshooting & FAQs
Q1: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: You likely have Catalyst Inhibition or Inactive Dimer Formation .
The Science: In hindered systems, if the Pd:Ligand ratio is not strictly controlled (ideally 1:1), excess ligand can form inactive
-
Switch to G4 Precatalysts: Use Buchwald G4 precatalysts (e.g., XPhos Pd G4). These contain a pre-formed 1:1 Pd:L ratio and activate rapidly upon exposure to base, releasing the active monoligated species without requiring excess ligand.
-
Increase Concentration: Hindered couplings often benefit from higher concentrations (0.5 M - 1.0 M) to drive the bimolecular oxidative addition and transmetalation steps.
Q2: I see the aryl halide remaining, but the boronic acid is gone.
Diagnosis: Protodeboronation . The Science: Sterically hindered boronic acids (especially 2,6-disubstituted) are highly prone to hydrolytic cleavage of the C-B bond, catalyzed by base and water. The boronate is destroyed before it can transmetalate. The Fix:
-
Anhydrous Conditions: Switch to a strictly anhydrous system. Use K3PO4 (finely ground, dried) in Toluene or Dioxane at 100°C+.
-
MIDA Boronates: Use MIDA boronates which release the active boronic acid slowly, keeping the standing concentration low and minimizing decomposition.
-
"Feed" the Reaction: Add the boronic acid in portions or via syringe pump to maintain a fresh supply relative to the catalyst.
Q3: Why use G3/G4 precatalysts instead of Pd2(dba)3 + Ligand?
The Science: Pd2(dba)3 is often impure (varying Pd content) and the dba ligand is not innocent—it can compete with your phosphine ligand, retarding the reaction, especially in hindered systems where the binding constant of the bulky phosphine is lower.
The Advantage: G4 precatalysts generate the active
Catalytic Cycle Failure Points
Caption: Critical failure points in the catalytic cycle for hindered substrates.
Module 3: Standardized Experimental Protocols
Protocol A: Synthesis of Tetra-Ortho Biphenyls (The "CPhos" Method)
Designed for extreme steric hindrance (e.g., 2,6-dimethylbromobenzene + 2,6-dimethylphenylboronic acid).
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.5 - 2.0 equiv) Note: Excess required due to protodeboronation risk.
-
Catalyst: CPhos-Pd-G4 (2-5 mol%) Alternatively: Pd(OAc)2 (2-5%) + CPhos (4-10%) - strictly 1:2 ratio.
-
Base: K3PO4 (3.0 equiv, finely ground)
-
Solvent: Toluene (anhydrous)
Procedure:
-
Setup: In a glovebox or under strict Argon flow, charge a reaction vial with the Aryl Halide, Boronic Acid, Base, and Precatalyst.
-
Solvent: Add anhydrous Toluene. Concentration should be high (0.5 M with respect to halide).
-
Degas: Seal the vial. If outside glovebox, sparge with Argon for 5 minutes. Oxygen is fatal to the electron-rich phosphine.
-
Reaction: Heat to 100–110°C with vigorous stirring (1000 rpm). The high temperature is necessary to overcome the activation energy of the reductive elimination step in tetra-ortho systems.
-
Monitoring: Monitor by HPLC/UPLC. If the boronic acid is consumed but halide remains, cool down, add another 0.5 equiv of boronic acid, and reheat.
Protocol B: General Hindered Coupling (The "SPhos" Method)
Designed for tri-ortho systems or general pharmaceutical intermediates.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
Catalyst: SPhos-Pd-G3 or G4 (1-2 mol%)
-
Base: K3PO4 (2.0 equiv) or K2CO3 (2.0 equiv)
-
Solvent: THF/Water (10:1) or Toluene/Water (10:1)
Procedure:
-
Charge solids into the vial.
-
Add solvent mixture (0.2 M concentration).
-
Heat to 60–80°C . SPhos is highly active and often does not require the extreme temperatures needed for CPhos.
-
Complete conversion is typically observed within 1-4 hours.
References
-
Barder, T. E., et al. (2007). "Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 129(16), 5096–5110. Link
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Bruno, N. C., et al. (2013). "Buchwald G3 and G4 Precatalysts: Synthesis and Application." Chemical Science, 4, 916-920. Link
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Sherrill, W. M., et al. (2024). "Bulky phosphine ligands promote palladium-catalyzed protodeboronation."[2] ChemRxiv. Link[3]
Sources
Technical Support Center: Overcoming Solubility Challenges of Cyanophenylphenols
Welcome to the technical support center for cyanophenylphenols. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this unique class of compounds. We understand that realizing the therapeutic or experimental potential of your molecule is critically dependent on achieving adequate solubility. This resource provides troubleshooting guides, in-depth explanations of solubilization mechanisms, and validated protocols to help you navigate these challenges effectively.
Understanding the Core Problem: The Physicochemical Nature of Cyanophenylphenols
Cyanophenylphenols possess a distinct molecular architecture that is the primary source of their solubility issues. The structure combines a hydrophobic biphenyl core, a polar cyano (-C≡N) group, and an ionizable phenolic hydroxyl (-OH) group. This combination creates a complex solubility profile.
The key contributing factors are:
-
High Crystallinity and Pi-Pi Stacking: The planar, aromatic phenyl rings are prone to stacking on top of each other, an interaction known as pi-pi stacking. This creates a highly stable crystal lattice structure that requires significant energy to break apart, leading to low solubility in most solvents.
-
Hydrophobicity: The large, non-polar surface area of the biphenyl structure results in poor affinity for aqueous media.
-
Weak Acidity of the Phenolic Group: The hydroxyl group is weakly acidic. In its protonated (neutral) state at low to neutral pH, it contributes to poor water solubility. Only at a pH significantly above its dissociation constant (pKa) will the molecule deprotonate to form a more soluble phenolate anion.[1][2]
Caption: Key structural features of cyanophenylphenols governing their solubility.
Frequently Asked Questions (FAQs)
Q1: I'm observing a fine precipitate or cloudiness in my aqueous buffer. What is the most likely cause?
This is a classic sign of your compound crashing out of solution, which typically happens for two reasons:
-
pH is too low: If you dissolved your cyanophenylphenol in a basic solution (e.g., with NaOH) and then diluted it into a buffer with a lower pH (e.g., PBS at pH 7.4), the pH may have dropped below the compound's pKa. This converts the soluble phenolate anion back to the poorly soluble neutral phenol form. The solubility of phenols is highly dependent on pH, increasing significantly as the pH rises above the pKa.[1][3]
-
Exceeding Solvent Capacity: If you are using a co-solvent like DMSO and dilute the stock solution too much into an aqueous buffer, the percentage of the organic solvent can drop below the level required to keep the compound dissolved.
Q2: What is the most straightforward method to try first for solubilizing a new cyanophenylphenol?
Always start with the simplest methods before moving to more complex formulations. We recommend a two-pronged initial screening:
-
pH Adjustment: Since the compound has an acidic phenol group, the most effective initial strategy is to deprotonate it into its more soluble salt form.[4][5] Attempt to dissolve the compound in a dilute aqueous base, such as 0.1 M NaOH. If it dissolves, you can then carefully adjust the pH downwards to the highest pH your experiment will tolerate, monitoring for any signs of precipitation.
-
Co-Solvent Screening: In parallel, test the solubility in common, biocompatible organic solvents like DMSO, DMF, or ethanol.[4] This is essential if your experimental conditions cannot tolerate a high pH.
Q3: How do I select the best co-solvent system for my experiments?
A co-solvent works by reducing the polarity of the aqueous medium, making it more favorable for the hydrophobic compound.[4] The choice depends heavily on the downstream application.
| Co-Solvent | Typical Starting Conc. | Pros | Cons & Caveats |
| DMSO | 10-100 mM (Stock) | Excellent solubilizing power for many non-polar compounds. | Can be toxic to cells, typically above 0.5% v/v. Can interfere with some assays. |
| Ethanol | 1-10 mM (Stock) | Biocompatible, less toxic than DMSO, volatile. | Less powerful solubilizer than DMSO. Can cause protein precipitation at high concentrations. |
| Polyethylene Glycol (PEG 300/400) | Varies widely | Low toxicity, commonly used in formulations. | Can be viscous. May not be a strong enough solvent on its own. |
| Propylene Glycol | Varies widely | Good safety profile, often used with other co-solvents.[4] | Lower solubilizing power for highly hydrophobic molecules. |
Causality: The "like dissolves like" principle is key.[6] A good co-solvent system will have a polarity that is intermediate between water and your highly non-polar compound, effectively bridging the gap. Often, a combination of solvents (e.g., ethanol and water) is more effective than a single solvent.[6][7]
Q4: What are cyclodextrins and are they suitable for cyanophenylphenols?
Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone. They have a hydrophobic inner cavity and a hydrophilic exterior.[8][9] This structure allows them to encapsulate a hydrophobic "guest" molecule, like a cyanophenylphenol, within their cavity, while the hydrophilic exterior allows the entire complex to dissolve in water.[8][9][10]
This method is highly suitable for cyanophenylphenols because:
-
It directly addresses the core issue of hydrophobicity.
-
It can significantly increase aqueous solubility without using harsh organic solvents or extreme pH.[8][9]
-
It can improve the bioavailability and stability of the compound.[8]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Q5: When should I consider using surfactants?
Surfactants are a powerful tool when other methods fail or are not suitable. Surfactants are amphiphilic molecules with a hydrophilic "head" and a hydrophobic "tail".[11] Above a certain concentration, called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles, with the hydrophobic tails forming a core and the hydrophilic heads facing the aqueous solvent.[11][12]
Your hydrophobic cyanophenylphenol can partition into the hydrophobic core of these micelles, effectively solubilizing it in the bulk aqueous phase.[13]
Consider using surfactants when:
-
You need to achieve a high concentration of the compound in an aqueous solution.
-
pH modification and co-solvents are not viable options.
-
You are developing a formulation for in vivo studies (though careful selection of biocompatible surfactants like Polysorbate 80 or Cremophor EL is crucial).[14]
Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic Workflow for Solubilization
A structured approach saves time and resources. Follow this workflow to systematically identify the optimal solubilization strategy for your specific cyanophenylphenol and application.
Caption: Decision workflow for selecting a solubilization strategy.
Guide 2: Protocol for Aqueous Solubilization via pH Adjustment
This protocol leverages the acidic nature of the phenol group to create a soluble phenolate salt.
-
Preparation: Weigh out the desired amount of your cyanophenylphenol into a sterile glass vial.
-
Initial Suspension: Add a small volume of high-purity water (e.g., 50% of your final target volume) to the vial. The compound will likely remain as a suspension.
-
Basification: While stirring vigorously, add a 0.1 M or 1.0 M NaOH solution dropwise. The solid should begin to dissolve as the pH increases. The goal is to reach a pH at least 1-2 units above the estimated pKa of the phenol (typically pKa for phenols is ~8-10).
-
Verification of Dissolution: Continue adding base until the solution is completely clear with no visible particulates. If it doesn't dissolve, gentle warming (40-50°C) can be attempted.
-
Final Volume Adjustment: Once fully dissolved, transfer the solution to a volumetric flask and add water to reach the final desired volume and concentration.
-
Final pH Check: Measure the final pH of your stock solution. This is now your high-pH stock. When adding this to your experimental medium, be mindful of the final pH change.
Trustworthiness Check: A stable solution should remain clear upon standing. If precipitation occurs over time, the solution may be supersaturated or the pH may have dropped due to CO2 absorption from the air. Storing under nitrogen or argon can help maintain stability.
Guide 3: Protocol for Cyclodextrin Inclusion Complex Preparation (Kneading Method)
This method creates an inclusion complex, enhancing aqueous solubility.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Molar Ratio Calculation: Determine the appropriate molar ratio of Drug:Cyclodextrin. A 1:1 or 1:2 ratio is a common starting point.
-
Mixing: Weigh the calculated amounts of the cyanophenylphenol and HP-β-CD and place them in a glass mortar.
-
Kneading: Add a small amount of a water/ethanol (50:50 v/v) mixture to the mortar, just enough to create a thick, consistent paste.
-
Trituration: Knead the paste thoroughly with a pestle for 45-60 minutes. This intimate mixing facilitates the inclusion of the drug into the cyclodextrin cavity.
-
Drying: Dry the resulting paste in an oven at 50-60°C under vacuum until a constant weight is achieved. This removes the solvent, leaving a solid powder of the inclusion complex.
-
Final Product: The resulting powder can now be dissolved in water or buffer. The solubility should be significantly higher than that of the parent compound.
Self-Validation: To confirm complex formation, advanced characterization techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) can be used. For most lab purposes, the dramatic increase in aqueous solubility is sufficient practical validation.[15]
References
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Banyal, M., & Joshi, S. (2021, April 30). A Comprehensive Review: Cyclodextrin Complexation for Improved Drug Delivery of Poorly Soluble Drugs. International Journal of Progressive Pharmacy and Research, 21(1), 375-393. Retrieved from [Link]
-
Global Pharmaceutical Sciences Review. (n.d.). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Retrieved from [Link]
-
Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central. Retrieved from [Link]
-
Patel, M. (2015, August 30). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Journal of Drug Delivery and Therapeutics, 5(4), 1-8. Retrieved from [Link]
-
OKCHEM. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
Higashi, T., & Motoyama, K. (2023, October 2). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Physicochemical properties of new cyanine dye derivatives in DNA conjugates. Retrieved from [Link]
-
Frey, K. G., Oppermann-Sanio, F. B., & Steinbüchel, A. (n.d.). Investigations on the solubility behavior of cyanophycin. Solubility of cyanophycin in solutions of simple inorganic salts. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of co-solvent modified CO2 in phenolic compounds extraction. Retrieved from [Link]
-
IJPPS. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties for the main bioactive compounds of the.... Retrieved from [Link]
-
IJPSR. (2013, January 1). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Retrieved from [Link]
-
RJPT. (n.d.). Technologies to Counter Poor Solubility Issues: A Review. Retrieved from [Link]
-
Joensson, L. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions. PubMed Central. Retrieved from [Link]
-
Jafvert, C. T., Westall, J. C., Grieder, E., & Schwarzenbach, R. P. (1990). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. ACS Publications. Retrieved from [Link]
-
Zhang, Y., et al. (2024, June 10). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. ACS Omega. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
- Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
MDPI. (n.d.). Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite. Retrieved from [Link]
-
ResearchGate. (2016, January 2). What is the relation between the solubility of phenolic compounds and pH of solution?. Retrieved from [Link]
-
ResearchGate. (2015, May 11). 9 Solubilization in Surfactant Systems. Retrieved from [Link]
-
Preprints.org. (2024, March 13). Green and efficient extraction of phenolic components from plants with supramolecular solvents: Experimental and theoretical studies. Retrieved from [Link]
-
The Student Room. (n.d.). Solubility and pH of phenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
University of Alberta. (n.d.). Micellar solubilization of drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of co-solvent addition on the recovery of polyphenol families in.... Retrieved from [Link]
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- 9. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 10. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 12. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Micellar solubilization of drugs. [sites.ualberta.ca]
- 15. ijpsr.com [ijpsr.com]
Challenges in scaling up the synthesis of 3-Cyano-5-(4-cyanophenyl)phenol
Welcome to the technical support center for the synthesis and scale-up of 3-Cyano-5-(4-cyanophenyl)phenol. This guide is designed for researchers, chemists, and process development professionals to address common and complex challenges encountered during its preparation. The content is structured in a practical question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design and execution.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common inquiries regarding the synthesis of this compound.
Q1: What is the most robust and scalable synthetic route to this compound?
The most widely adopted and scalable method is the Suzuki-Miyaura cross-coupling reaction.[1] This pathway offers high yields, excellent functional group tolerance, and a well-understood mechanism, making it ideal for transitioning from lab scale to pilot and manufacturing scales. The core reaction involves coupling an aryl halide with an arylboronic acid, catalyzed by a palladium complex.
Q2: What are the essential starting materials and reagents for this synthesis?
The key precursors are 3-Bromo-5-hydroxybenzonitrile and 4-Cyanophenylboronic acid .[2][3] The reaction requires a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.
-
Aryl Halide: 3-Bromo-5-hydroxybenzonitrile
-
Boronic Acid: 4-Cyanophenylboronic acid (or its esters, like the pinacol ester)[4]
-
Catalyst: Typically a Palladium(0) or Palladium(II) source, such as Palladium(II) Acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).
-
Ligand: A phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphines like SPhos or o-(di-tert-butylphosphino)biphenyl are often highly effective.[5][6]
-
Base: An inorganic base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid.
-
Solvent: Often a mixture of an organic solvent (like 1,4-dioxane, toluene, or THF) and water.
Q3: What are the primary safety considerations when scaling up this process?
When moving to a larger scale, several safety factors become critical:
-
Exothermic Reaction: The Suzuki coupling can be exothermic. Ensure the reactor is equipped with adequate cooling and temperature monitoring to prevent thermal runaways.
-
Inert Atmosphere: Palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen. Maintaining a robust inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst deactivation and ensure reproducibility.
-
Reagent Handling: Handle powdered palladium catalysts and phosphine ligands in a well-ventilated area or glovebox to avoid inhalation. Many organic solvents are flammable and require appropriate handling and storage.
-
Byproduct Management: Ensure proper procedures are in place for quenching the reaction and handling waste streams, which will contain residual palladium and boron-containing species.
Section 2: Synthesis Workflow & Key Transformations
The overall process can be visualized as a multi-step workflow, from starting materials to the final, purified product.
Caption: High-level workflow for the synthesis of this compound.
Section 3: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis.
Problem Area 1: Low or Inconsistent Product Yield
Q: My Suzuki coupling reaction has stalled or resulted in a very low yield. What are the most likely causes?
A low or stalled reaction is a common issue. A systematic approach is needed to diagnose the root cause.
Caption: Decision tree for troubleshooting low reaction yields.
Problem Area 2: Byproduct Formation
Q: My crude product analysis shows a significant amount of 4,4'-bicyanophenyl. How can this be minimized?
This byproduct results from the homocoupling of 4-cyanophenylboronic acid. This side reaction is often promoted by the presence of oxygen or non-optimal reaction conditions.
-
Causality: The palladium catalyst can react with two molecules of the boronic acid instead of one molecule of boronic acid and one molecule of the aryl bromide.
-
Solutions on Scale-up:
-
Rigorous Inert Atmosphere: Degas your solvent thoroughly and maintain a positive pressure of nitrogen or argon throughout the reaction. Oxygen is a known promoter of homocoupling.
-
Controlled Addition: On a larger scale, add a solution of the 4-cyanophenylboronic acid slowly to the reaction mixture containing the aryl bromide and catalyst. This keeps the instantaneous concentration of the boronic acid low, favoring the desired cross-coupling pathway.
-
Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the boronic acid. A large excess can drive the formation of the homocoupled byproduct.
-
Q: I am observing the formation of 3-hydroxybenzonitrile, indicating a loss of the bromine atom from my starting material. What causes this and how can I prevent it?
This side reaction is known as protodebromination (or hydrodebromination).
-
Causality: This occurs when the aryl bromide intermediate in the catalytic cycle reacts with a proton source before it can undergo transmetalation with the boronic acid. This can be caused by impurities (like water) or certain reaction conditions.
-
Solutions on Scale-up:
-
Anhydrous Solvents: While many Suzuki reactions use aqueous media, ensure the organic solvent is dry if protodebromination is a persistent issue.
-
High-Purity Reagents: Use high-purity starting materials and bases to minimize potential proton sources.
-
Ligand Choice: Some ligands are more prone to side reactions that can lead to debromination. Consider screening alternative phosphine ligands.
-
Problem Area 3: Purification and Product Isolation
Q: My crude product is difficult to purify by crystallization. What strategies can I employ on a large scale?
Column chromatography is not viable for large-scale purification. Crystallization is the preferred method. If direct crystallization is failing, consider the following:
-
Solvent Screening: The choice of solvent is critical. The ideal solvent should dissolve the product well at high temperatures but poorly at room temperature.[7][8] A screening of various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) or solvent/anti-solvent systems is recommended.
-
Impurity Removal: Persistent impurities can act as crystallization inhibitors.
-
Activated Carbon: A charcoal treatment of the crude product solution can remove colored, often polar, impurities.
-
Liquid-Liquid Extraction: Perform a thorough aqueous wash of the organic layer after the reaction to remove inorganic salts and highly polar byproducts. An acidic or basic wash might be necessary depending on the nature of the impurities.
-
-
Seeding: If you have a small amount of pure crystalline material, use it to seed the supersaturated solution to induce crystallization.
Q: How do I reduce residual palladium content in my final product to meet pharmaceutical industry standards (e.g., <10 ppm)?
High levels of residual palladium are a major concern in pharmaceutical manufacturing.
-
Causality: Palladium can coordinate to the electron-rich phenol and nitrile functionalities in the product, making it difficult to remove.
-
Solutions on Scale-up:
-
Optimized Crystallization: A well-executed crystallization is the most effective primary method for palladium removal. Often, multiple recrystallizations are necessary.[9]
-
Palladium Scavengers: After the reaction is complete, the crude product stream can be treated with a scavenger. These are materials with a high affinity for palladium, such as functionalized silica gels or resins containing thiol groups.
-
Activated Carbon: Treatment with a high-grade activated carbon can also effectively reduce palladium levels. The efficiency depends on the carbon type, solvent, and temperature.
-
| Troubleshooting Summary | Potential Cause | Recommended Solution(s) |
| Low Yield | Catalyst deactivation (oxidation) | Improve inert atmosphere; use fresh catalyst. |
| Impure reagents | Purify or replace starting materials. | |
| Ineffective base | Use a stronger/more soluble base (e.g., K₃PO₄). | |
| Homocoupling Byproduct | Presence of oxygen | Degas solvents and maintain N₂/Ar blanket. |
| High boronic acid concentration | Slow addition of boronic acid solution. | |
| Debromination Byproduct | Proton sources in reaction | Use dry solvents; ensure high-purity reagents. |
| Purification Issues | Poor solvent choice for crystallization | Screen various solvent/anti-solvent systems. |
| High residual palladium | Treat with palladium scavengers or activated carbon; perform multiple recrystallizations. |
Section 4: Experimental Protocols
Protocol 1: General Lab-Scale Synthesis (10 g Scale)
-
Safety: Conduct this procedure in a fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-bromo-5-hydroxybenzonitrile (10.0 g, 50.5 mmol), 4-cyanophenylboronic acid (8.1 g, 55.5 mmol, 1.1 eq), and potassium carbonate (21.0 g, 151.5 mmol, 3.0 eq).
-
Catalyst Addition: Add Palladium(II) acetate (113 mg, 0.50 mmol, 1 mol%) and SPhos (414 mg, 1.01 mmol, 2 mol%).
-
Inerting: Evacuate and backfill the flask with nitrogen three times.
-
Solvent Addition: Add 150 mL of 1,4-dioxane and 50 mL of deionized water. The mixture should be sparged with nitrogen for 15-20 minutes while stirring.
-
Reaction: Heat the mixture to 85-90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and add 200 mL of ethyl acetate and 100 mL of water. Separate the layers. Wash the organic layer with brine (2 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to an appropriately sized Erlenmeyer flask. Based on screening, select a suitable solvent (e.g., isopropanol).
-
Dissolution: Add the minimum amount of hot isopropanol required to fully dissolve the solid. Use a hot plate and magnetic stirring.
-
Decolorization (Optional): If the solution is highly colored, allow it to cool slightly, add a small amount of activated carbon, and gently reheat for 5-10 minutes. Filter the hot solution through a pad of celite to remove the carbon.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 1 hour to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold isopropanol.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.
References
-
ResearchGate. (2023). Synthesis of 3-arylcoumarins via Suzuki-cross-coupling reactions of 3-chlorocoumarin. Retrieved from [Link]
-
Google Patents. (2020). US10865217B2 - Process for the preparation of 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-[4][10]-benzoxaborole and polymorphs thereof. Retrieved from
-
MDPI. (2017). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]
-
ACS Publications. (2024). Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Eco-friendly synthesis of 3-cyano and 3-cyano-4-methylcoumarins. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyanic acid, phenyl ester. Retrieved from [Link]
-
MDPI. (2017). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Retrieved from [Link]
-
J-STAGE. (n.d.). A Facile Synthesis of Benzofuran Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). EP2408736B1 - A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile.
-
ACS Publications. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]
-
Studylib. (n.d.). Biphenyl Purification: Chromatography Lab. Retrieved from [Link]
-
ResearchGate. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]
-
ResearchGate. (2012). Palladium-catalyzed Suzuki-Miyaura coupling with aryl and heteroaryl bromides using. Retrieved from [Link]
-
MDPI. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Metal-free synthesis of nitriles from aldehydes using N-Boc-O-tosylhydroxylamine as nitrogen source. Retrieved from [Link]
- Google Patents. (n.d.). CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl.
-
NIH National Center for Biotechnology Information. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
PrepChem.com. (2011). Preparation of 4-bromobenzonitrile. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Why is methanol a good solvent to recrystallize biphenyl?. Retrieved from [Link]
-
YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2014). Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. Retrieved from [Link]
- Google Patents. (n.d.). EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
-
YouTube. (2020). Recrystallization. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). 3-Bromo-5-hydroxybenzonitrile. Retrieved from [Link]
-
ChemBK. (2024). 4-Cyanophenylboronic acid. Retrieved from [Link]
-
Brainly. (2019). After recrystallization, the final weight of biphenyl is found to be 0.02 g. Retrieved from [Link]
Sources
- 1. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings | MDPI [mdpi.com]
- 2. 3-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 18440043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. homework.study.com [homework.study.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. 4-Cyanophenol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 5-hydroxy-[1,1′-biphenyl]-3,4′-dicarbonitrile
Welcome to the technical support center for 5-hydroxy-[1,1′-biphenyl]-3,4′-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities that may be encountered during the synthesis, handling, and storage of this compound. Our approach is rooted in established analytical principles to ensure the integrity and purity of your research.
I. Understanding the Impurity Profile
Impurities in an Active Pharmaceutical Ingredient (API) like 5-hydroxy-[1,1′-biphenyl]-3,4′-dicarbonitrile can originate from several sources.[1] A proactive approach to impurity identification begins with a thorough understanding of the synthetic route and the chemical stability of the molecule.[2]
The most common synthetic route to this class of biphenyl compounds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] In this case, the likely starting materials are 3-bromo-5-hydroxybenzonitrile and 4-cyanophenylboronic acid .[5][6][7]
dot graph TD{ subgraph "Synthetic Pathway" A["3-bromo-5-hydroxybenzonitrile"] -- B["4-cyanophenylboronic acid"] -- C["Pd Catalyst / Base"] --> D["5-hydroxy-[1,1′-biphenyl]-3,4′-dicarbonitrile"]; end
} Caption: Synthetic pathway and primary sources of impurities.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when analyzing 5-hydroxy-[1,1′-biphenyl]-3,4′-dicarbonitrile.
FAQ 1: I am seeing unexpected peaks in my HPLC chromatogram. How do I begin to identify them?
The appearance of unknown peaks is a common challenge. A systematic approach is crucial for efficient identification.[8]
Initial Steps:
-
System Suitability Check: Ensure your HPLC system is performing correctly. Inject a blank (mobile phase) to check for ghost peaks arising from the system or solvent contamination.
-
Sample Preparation Review: Re-examine your sample preparation procedure. Could the impurity have been introduced from a solvent, glassware, or filter?
-
Peak Shape Analysis: Observe the shape of the unknown peak. A broad, tailing peak might indicate a compound with strong secondary interactions with the stationary phase or a late-eluting peak from a previous injection.[9]
dot graph TD{ A["Unknown Peak Observed in HPLC"] --> B{"Is the peak present in the blank injection?"}; B -- "Yes" --> C["Issue is likely system-related.- Check mobile phase purity.- Flush the system.- Investigate carry-over."]; B -- "No" --> D{"Is the peak shape symmetrical?"}; D -- "No (Tailing/Fronting)" --> E["Indicates potential issues with:- Column secondary interactions.- pH of mobile phase.- Column overload."]; D -- "Yes" --> F["Proceed to Impurity Identification Workflow (Section III)"];
} Caption: Initial troubleshooting for unknown HPLC peaks.
FAQ 2: What are the most likely synthesis-related impurities I should be looking for?
Based on the Suzuki-Miyaura coupling reaction, the most probable process-related impurities are:
-
Unreacted Starting Materials:
-
3-bromo-5-hydroxybenzonitrile
-
4-cyanophenylboronic acid
-
-
Homocoupling Products:
-
4,4'-dicyanobiphenyl (from the coupling of two molecules of 4-cyanophenylboronic acid)
-
3,3'-dihydroxy-[1,1'-biphenyl]-4,4'-dicarbonitrile (from the coupling of two molecules of 3-bromo-5-hydroxybenzonitrile)
-
-
Dehalogenated Byproduct:
-
3-hydroxy-4'-cyanobiphenyl (resulting from the premature detachment of the bromine from the starting material)[10]
-
-
Catalyst Residues: Residual palladium from the catalyst.
FAQ 3: My compound is showing signs of degradation upon storage. What are the likely degradation products?
5-hydroxy-[1,1′-biphenyl]-3,4′-dicarbonitrile has two primary sites susceptible to degradation: the phenolic hydroxyl group and the nitrile groups.
-
Oxidative Degradation: The phenol moiety is susceptible to oxidation, which can lead to the formation of colored impurities, potentially including quinone-type structures or oxidative coupling products (dimers).[11][12]
-
Hydrolytic Degradation: The nitrile groups can undergo hydrolysis under strongly acidic or basic conditions, converting to carboxamide and subsequently to carboxylic acid functionalities.
Table 1: Summary of Potential Impurities
| Impurity Type | Potential Structure | Likely Origin |
| Starting Material | 3-bromo-5-hydroxybenzonitrile | Synthesis |
| Starting Material | 4-cyanophenylboronic acid | Synthesis |
| Homocoupling | 4,4'-dicyanobiphenyl | Synthesis |
| Homocoupling | 3,3'-dihydroxy-[1,1'-biphenyl]-4,4'-dicarbonitrile | Synthesis |
| Dehalogenation | 3-hydroxy-4'-cyanobiphenyl | Synthesis |
| Oxidation | Quinone-type structures / Dimers | Degradation |
| Hydrolysis | Carboxamide/Carboxylic acid derivatives | Degradation |
III. Analytical Workflows for Impurity Identification
A multi-technique approach is essential for the unambiguous identification and characterization of impurities.
A. High-Performance Liquid Chromatography (HPLC) - The Primary Screening Tool
HPLC is the workhorse for separating and quantifying impurities.[13] A stability-indicating method is crucial to resolve the API from all potential impurities and degradation products.[1][13]
Expert Insight: For aromatic compounds like biphenyls, a biphenyl stationary phase often provides enhanced selectivity compared to standard C18 columns due to π-π interactions.[14]
Step-by-Step HPLC Protocol:
-
Column Selection: Start with a Biphenyl column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Rationale: Formic acid helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape.[14]
-
-
Gradient Elution: A gradient is necessary to elute both polar and non-polar impurities.
-
Start at 20% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Detection: Use a Photo Diode Array (PDA) detector to obtain UV spectra of all peaks. The UV spectrum can provide initial clues about the nature of the impurity (e.g., presence of a biphenyl system).
-
Temperature: Maintain a constant column temperature of 30 °C to ensure reproducible retention times.
B. Liquid Chromatography-Mass Spectrometry (LC-MS) - For Molecular Weight Determination
LC-MS is the definitive tool for determining the molecular weight of unknown impurities.[15]
Step-by-Step LC-MS Protocol:
-
Interface HPLC to MS: Use the same HPLC method as above, but replace the non-volatile phosphate buffer (if used) with a volatile mobile phase modifier like ammonium formate or formic acid.
-
Ionization: Use Electrospray Ionization (ESI) in both positive and negative modes.
-
Rationale: ESI is a soft ionization technique suitable for polar and thermally labile molecules. The phenolic hydroxyl group makes the parent compound and related impurities amenable to negative ion mode detection.
-
-
Data Acquisition:
-
Full Scan: Acquire data in full scan mode to detect all ions and determine the molecular weight of the impurities.
-
Tandem MS (MS/MS): Fragment the parent ions of the impurities to obtain structural information. For hydroxylated biphenyls, a common fragmentation pathway is the loss of HCl (if chlorinated, which is analogous to the loss of HBr from a bromo-impurity) or other small neutral molecules.[16][17]
-
C. Gas Chromatography-Mass Spectrometry (GC-MS) - For Volatile Impurities
GC-MS is essential for identifying residual solvents and other volatile organic impurities.
Step-by-Step GC-MS Protocol:
-
Sample Preparation: Use headspace analysis for the most volatile solvents. Dissolve the sample in a high-boiling point solvent like DMSO.
-
Column: A mid-polarity column (e.g., DB-624 or equivalent) is suitable for a wide range of common laboratory solvents.
-
Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute solvents with different boiling points.
-
Detection: Use a mass spectrometer to identify the eluted solvents by comparing their mass spectra to a library (e.g., NIST).
D. Nuclear Magnetic Resonance (NMR) Spectroscopy - For Definitive Structure Elucidation
NMR provides detailed information about the chemical structure, connectivity, and stereochemistry of an impurity.[5] This is often the final step in confirming the identity of a novel impurity.
Key NMR Experiments:
-
¹H NMR: Provides information on the number and environment of protons in the molecule.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton.
IV. References
-
Baer, J. W., Gallego, G. M., Gallego, R. A., Berry, M., Braganza, J., & Chen, D. (2020). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. Organic Letters, 22(6), 2337–2340. [Link]
-
Bhandari, A. (2023). Stability-indicating HPLC Method Research Articles. R Discovery. Retrieved January 28, 2026, from [Link]
-
Boron Molecular. (n.d.). 3,3′-dihydroxy-[1,1′-biphenyl]-4,4′-dicarbonitrile. Retrieved January 28, 2026, from [Link]
-
Chen, X., Geng, D., Li, Y., Wang, Q., & Sun, Y. (2019). Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. Molecules, 24(18), 3345. [Link]
-
Falkehag, S. I. (1966). Formation and Degradation of Biphenyl Structures During Alkaline Oxidation of Phenols with Oxygen. In Lignin Structure and Reactions (pp. 157–176). American Chemical Society. [Link]
-
Fu, G. C. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Gami, P. (2023). How Pharmaceutical Impurity Analysis Works. ResolveMass Laboratories Inc. Retrieved January 28, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved January 28, 2026, from [Link]
-
Hermant, S., & Meijer, E. W. (2015). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 2(5), 534-539. [Link]
-
Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved January 28, 2026, from [Link]
-
J. Org. Chem. (2021). Palladium-imidazol-2-ylidene complexes are efficient catalysts for Suzuki cross-coupling of aryl chlorides with arylboronic acids. The Journal of Organic Chemistry, 86(22), 15650–15657. [Link]
-
Kappe, C. O. (2012). Atropisomerism of biphenyl compound 2. ResearchGate. Retrieved January 28, 2026, from [Link]
-
LibreTexts. (2023). Conformations of Biphenyls. Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]
-
Liu, L. (2015). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 19(8), 1045–1050. [Link]
-
Majors, J. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. Retrieved January 28, 2026, from [Link]
-
Masson, G. (2020). Enantiomerization of Axially Chiral Biphenyls: Polarizable MD Simulations in Water and Butylmethylether. Molecules, 25(17), 3905. [Link]
-
Myers, A. (2014). Org. Synth. 2014, 91, 39-51. Organic Syntheses. Retrieved January 28, 2026, from [Link]
-
Nelson Labs. (n.d.). Identifying Unexpected Impurities In Drug Products. Retrieved January 28, 2026, from [Link]
-
Niessen, W. M. A. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(4), 1436–1439. [Link]
-
PCI Synthesis. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved January 28, 2026, from [Link]
-
Ravisankar, P., & Devala, G. R. (2023). Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science, 13(1), 1-13. [Link]
-
RSC Publishing. (2013). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 11(43), 7436-7448. [Link]
-
Ruan, T., & Jiang, G. (2008). Determination of Hydroxylated Polychlorinated Biphenyls (HO-PCBs)in Blood Plasma by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Quadrupole Mass Spectrometry. ResearchGate. Retrieved January 28, 2026, from [Link]
-
Sciencemadness.org. (2011). p-hydroxybenzonitrile synthesis. Retrieved January 28, 2026, from [Link]
-
Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of a Drug. Pharmaceutical Technology, 24(4), 1–14.
-
Soares, A., & Schettgen, T. (2015). Fast determination of hydroxylated polychlorinated biphenyls in human plasma by online solid phase extraction coupled to liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 891, 147–154. [Link]
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Stuart, B. H. (2017). Challenges in Pharmaceutical Impurity Characterization & Solutions. SynThink. Retrieved January 28, 2026, from [Link]
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Svejstrup, T. D. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved January 28, 2026, from [Link]
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The LibreTexts libraries. (2022). 1.32: Side Chain Oxidations, Phenols, Arylamines. Retrieved January 28, 2026, from [Link]
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Thompson, A. L. (2014). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. PLoS ONE, 9(12), e114832. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 28, 2026, from [Link]
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Zhang, Y., & Ye, M. (2020). Design of Biphenyl-Substituted Diarylpyrimidines with a Cyanomethyl Linker as HIV-1 NNRTIs via a Molecular Hybridization Strategy. Molecules, 25(5), 1050. [Link]
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Zhao, Z., & Li, B. (2011). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1015–1023. [Link]
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Validation & Comparative
A Comparative Guide to Purity Validation of 3-Cyano-5-(4-cyanophenyl)phenol: Elemental Analysis in Focus
In the rigorous landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel molecules like 3-Cyano-5-(4-cyanophenyl)phenol, a key building block in medicinal chemistry, establishing an unambiguous purity profile is a critical, non-negotiable step. This guide provides an in-depth comparison of elemental analysis with orthogonal chromatographic and spectroscopic techniques—namely High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR)—for the comprehensive purity validation of this compound.
The Central Role of Purity in Drug Development
This compound, with its bifunctional nature conferred by the cyano and phenolic hydroxyl groups, is a versatile intermediate in the synthesis of complex organic molecules.[1] Impurities, which can be introduced at any stage of synthesis, purification, or storage, can have significant consequences.[2] They may alter the compound's physical and chemical properties, impact its reactivity in subsequent synthetic steps, and, most critically, introduce potential toxicity. Therefore, a multi-faceted analytical approach is essential to ensure the highest level of confidence in the material's quality.[3]
This guide will dissect the utility of elemental analysis as a fundamental purity assessment tool and contrast its capabilities with the more granular insights provided by HPLC and qNMR. We will explore the causality behind the selection of each method and provide detailed, field-proven protocols to empower researchers in their validation workflows.
Foundational Purity Assessment: Elemental Analysis
Elemental analysis, particularly CHN(O) analysis, serves as a gatekeeper for purity verification.[4] It provides a quantitative measure of the mass percentages of carbon, hydrogen, nitrogen, and (often by difference or directly) oxygen in a sample.[5] The principle is straightforward yet powerful: a pure compound will have an elemental composition that precisely matches its theoretical values, calculated from its molecular formula. Any significant deviation signals the presence of impurities.[6] For this compound (Molecular Formula: C₁₄H₈N₂O, Molecular Weight: 220.23 g/mol ), the theoretical elemental composition is the benchmark against which all samples are measured.[7]
Theoretical Elemental Composition of C₁₄H₈N₂O:
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon (C) | 12.011 | 14 | 168.154 | 76.36% |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 3.66% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 12.72% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 7.26% |
| Total | 220.231 | 100.00% |
Table 1: Theoretical elemental composition of this compound.
The Power and Pitfalls of Elemental Analysis
The unique strength of elemental analysis lies in its ability to detect impurities that are invisible to other common techniques.[6] For instance, inorganic salts (e.g., NaCl from a purification step) or residual water, which lack a UV chromophore for HPLC detection and may be difficult to quantify by NMR, will invariably alter the C, H, N, and O percentages.[6] However, it is a bulk analysis technique and does not provide information about the nature or number of individual impurities. An isomeric impurity, for example, would have the same elemental composition and thus be undetectable by this method. This necessitates the use of complementary techniques.
Experimental Protocol: Elemental Analysis by Combustion
This protocol is based on established instrumental methods such as those outlined in ASTM D5291 and ISO 16948.[8][9][10]
Objective: To determine the mass percentages of Carbon, Hydrogen, and Nitrogen in a sample of this compound.
Instrumentation: A calibrated CHN elemental analyzer.
Materials:
-
Test sample of this compound, finely ground and dried under vacuum.
-
High-purity tin or silver capsules.
-
Certified reference material (e.g., Acetanilide) for calibration and verification.
-
High-purity oxygen (99.995%) and helium (99.995%).
Methodology:
-
Instrument Calibration: Calibrate the instrument according to the manufacturer's instructions using a certified reference material. This establishes the response factors for the detectors.
-
Sample Preparation: Accurately weigh 1-2 mg of the dried test sample into a tin capsule.
-
Combustion: The sample is introduced into a high-temperature (typically 900-1000°C) combustion furnace in a stream of pure oxygen. This process quantitatively converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
Gas Separation and Detection: The resulting gases are swept by a helium carrier gas through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂. The gases (CO₂, H₂O, N₂) are then separated, typically by gas chromatography.
-
Quantification: The amount of each gas is measured by a thermal conductivity detector (TCD). The instrument's software, using the calibration data, converts these signals into mass percentages of C, H, and N.
-
Data Analysis: Compare the experimental mass percentages to the theoretical values. A commonly accepted tolerance for a pure compound is ±0.4% from the theoretical value for each element.
Orthogonal Validation: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of a compound from its potential organic impurities.[11] For a UV-active molecule like this compound, HPLC with UV detection is exceptionally sensitive for detecting and quantifying structurally related impurities.
Causality of Method Choice in HPLC
The choice of a reversed-phase C18 column is logical for this moderately polar aromatic compound. A mobile phase consisting of acetonitrile (a common organic modifier) and water provides a broad polarity range to elute the main compound and any impurities with different hydrophobicities. The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) is often necessary to suppress the ionization of the phenolic hydroxyl group, ensuring sharp, symmetrical peaks.
Experimental Protocol: HPLC Purity Analysis
Objective: To separate and quantify this compound from its organic impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Analytical Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Methodology:
-
Sample Preparation: Accurately prepare a stock solution of the test sample in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a more dilute solution (e.g., 0.1 mg/mL) for analysis.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid). A typical gradient might start at 70:30 (Water:Acetonitrile) and ramp to 30:70 over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of the compound (e.g., 254 nm) and also collect data across a wider range (e.g., 200-400 nm) with a DAD to check for co-eluting impurities with different UV spectra.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject a blank (mobile phase), followed by the sample solution.
-
Data Analysis: Integrate all peaks in the chromatogram. Purity is typically calculated using the area percent method, under the assumption that all components have a similar UV response at the chosen wavelength.[12]
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Definitive Purity and Structure: Quantitative NMR (qNMR)
Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination.[13] Unlike other techniques, the signal intensity in NMR is directly proportional to the number of nuclei generating the signal, regardless of the molecule's structure.[14] This allows for a highly accurate purity assessment by comparing the integral of an analyte signal to that of a certified internal standard of known purity.
Causality of Method Choice in qNMR
The selection of an appropriate internal standard is paramount.[4] It must be of high purity, stable, and have signals that do not overlap with the analyte's signals. For this compound, a compound like 1,4-dinitrobenzene or maleic anhydride could be suitable, as their simple aromatic or olefinic signals would likely be resolved from the more complex pattern of the analyte in a solvent like DMSO-d₆. A long relaxation delay (d1) is crucial to ensure all protons fully relax between pulses, a prerequisite for accurate integration.[6]
Experimental Protocol: Purity by ¹H qNMR
Objective: To determine the absolute purity (w/w %) of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
High-precision analytical balance.
Materials:
-
Test sample of this compound.
-
Certified internal standard (e.g., Maleic Anhydride, >99.5% purity).
-
Deuterated solvent (e.g., DMSO-d₆).
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the test sample into a vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
-
NMR Data Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of any signal being integrated (typically 30-60 seconds to be safe).
-
Number of Scans: 16-64 scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[6]
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the FID.
-
Carefully integrate a well-resolved, non-overlapping signal from the analyte (e.g., a specific aromatic proton) and a signal from the internal standard.
-
-
Purity Calculation: Use the following formula to calculate the weight/weight (w/w) purity of the analyte:[13]
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
Purity: Purity of the standard
-
Comparative Analysis: A Triad of Techniques
To illustrate the comparative power of these methods, let's consider a hypothetical batch of this compound contaminated with 0.5% of an isomeric impurity (e.g., 2-Cyano-4-(4-cyanophenyl)phenol) and 0.5% residual water.
Illustrative Data Comparison:
| Analytical Technique | Parameter Measured | Hypothetical Result | Interpretation |
| Elemental Analysis | %C, %H, %N | C: 75.98%, H: 3.68%, N: 12.66% | Deviates slightly from theoretical values (C: 76.36%, H: 3.66%, N: 12.72%). The lower carbon percentage suggests the presence of an impurity with a lower carbon content, consistent with water. The isomeric impurity is not detected. |
| HPLC (Area %) | Peak Area Percentage | Main Peak: 99.5%, Impurity Peak: 0.5% | Clearly resolves and quantifies the organic (isomeric) impurity. Purity is determined to be 99.5% relative to other UV-active components. Does not detect water. |
| ¹H qNMR | Weight/Weight Purity | 99.0% (w/w) | Provides the most accurate, absolute purity value. The result reflects the total mass of the target analyte relative to the total sample mass, accounting for both the isomeric impurity and the non-proton-containing water (which displaces the mass of the analyte). |
Table 2: Illustrative comparative data for a hypothetical batch of this compound.
Synthesis and Conclusion: An Integrated Purity Strategy
No single technique can provide a complete picture of a compound's purity.[15] A robust purity validation strategy for a critical intermediate like this compound relies on the intelligent integration of orthogonal methods.
-
Elemental Analysis serves as the first line of defense, confirming the correct empirical formula and detecting non-chromatographic or non-NMR-active impurities like salts and water. Its role is fundamental and irreplaceable for establishing the basic integrity of the bulk material.
-
HPLC provides a high-resolution view of organic impurities, crucial for identifying and quantifying synthesis by-products, starting materials, and degradation products. It is the workhorse for routine quality control and stability testing.
-
qNMR offers the final, authoritative word on absolute purity. It is structurally specific and provides a direct, primary measure of purity (w/w %) without the assumptions inherent in relative methods like HPLC area percent.
For researchers, scientists, and drug development professionals, embracing this triad of analytical techniques is not just best practice; it is a scientific imperative. It ensures a comprehensive understanding of the material, underpins the reliability of subsequent research, and ultimately contributes to the development of safe and effective medicines.
References
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CRO Splendid Lab Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]
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Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
University of Oxford. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
JEOL. (2022, December 19). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]
-
Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]
-
ISO. (2015, May 15). ISO 16948:2015 Solid biofuels — Determination of total content of carbon, hydrogen and nitrogen. Retrieved from [Link]
-
MDPI. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]
-
ASTM International. (n.d.). D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, July 28). 6.8: Calculating Empirical Formulas for Compounds. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]
-
ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
ResearchGate. (2013, April 1). How to calculate the percentage purity using the HPLC? Retrieved from [Link]
-
Mestrelab Resources. (2013, January 11). Purity Calculation. Retrieved from [Link]
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The Organic Chemistry Tutor. (2017, August 12). Empirical Formula & Molecular Formula Determination From Percent Composition. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, July 9). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Retrieved from [Link]
-
Bruker. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]
-
Scribd. (n.d.). BS en Iso 16948-2015 | PDF. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Orderline.com. (2015, May 15). Solid biofuels — Determination of total content of carbon, hydrogen and nitrogen (Adopted ISO 16948:2015, first edition, 2015-05-15). Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Batch-to-Batch Consistency of 3-Cyano-5-(4-cyanophenyl)phenol
For researchers and drug development professionals, the reproducibility of experimental results is paramount. This begins with the foundational building blocks of your research—the chemical reagents themselves. 3-Cyano-5-(4-cyanophenyl)phenol, a bifunctional molecule with its phenolic hydroxyl and dual cyano groups, presents significant potential as an intermediate in the synthesis of complex pharmaceuticals and materials.[1] However, its utility is directly tied to its consistency. A subtle shift in the impurity profile or physical properties from one batch to the next can derail a multi-stage synthesis, compromise the integrity of a screening assay, or introduce unforeseen challenges during scale-up.[2]
This guide provides a comprehensive framework for assessing the batch-to-batch consistency of this compound. We will move beyond simple pass/fail criteria and establish a multi-faceted analytical workflow. The philosophy here is not just to test a batch, but to create a detailed, high-fidelity "fingerprint" that allows for meaningful comparison. This approach ensures that every batch you use will behave predictably in your downstream applications, safeguarding the integrity and timeline of your project.
The Cornerstone of Comparison: Qualifying a Primary Reference Standard
Before any batch can be evaluated, a benchmark must be established. An in-house primary reference standard is the single most critical element in ensuring long-term consistency. This is not simply the "first batch" you receive; it is a batch that has been exhaustively characterized and formally designated as the standard against which all subsequent batches will be measured.
Qualification of a reference standard involves:
-
Comprehensive Identification: Unambiguous structural elucidation using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Highest Possible Purity: Purification to the highest achievable level, often through techniques like re-crystallization. Purity should be assessed by multiple orthogonal methods (e.g., chromatography, DSC).
-
Thorough Characterization: Documenting key physicochemical properties, including melting point, water content, and residual solvent levels.
Once qualified, this reference standard should be stored under controlled, long-term stability conditions to ensure its integrity over time.
A Multi-Pronged Analytical Workflow for Comprehensive Batch Assessment
No single analytical technique can provide a complete picture of a chemical's quality. A robust assessment relies on a suite of orthogonal methods—different techniques that measure distinct properties of the molecule. This creates a self-validating system where the data from one method corroborates the findings of another.
The following workflow is designed to build a comprehensive quality profile for each new batch of this compound.
Caption: Figure 1: Analytical Workflow for Batch Consistency.
Chromatographic Purity and Impurity Profiling
The primary goal here is to quantify the main component and create a detailed map of all detectable impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for this task with small molecules.[3][4]
Causality: We choose a reverse-phase HPLC method because this compound is a moderately polar aromatic compound, making it well-suited for separation on a C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile). A UV detector is ideal due to the chromophores in the aromatic rings.
Experimental Protocol: HPLC-UV Analysis
-
Standard & Sample Preparation:
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of the qualified reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Batch Sample (1.0 mg/mL): Prepare the new batch sample in the same manner.
-
Working Solution (0.1 mg/mL): Dilute 1.0 mL of each stock solution to 10.0 mL with the diluent.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 25 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Analysis:
-
Inject the diluent (blank), followed by six replicate injections of the reference standard working solution to establish system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the new batch working solution in duplicate.
-
Calculate purity using an area percent normalization method. Identify impurities by their relative retention time (RRT) compared to the main peak.
-
Data Interpretation: Comparative Purity Profile
All quantitative data should be summarized for easy comparison. The goal is not just to meet a minimum purity specification (e.g., >99.0%) but to ensure the impurity profile is consistent.[2] A new impurity appearing at >0.10% would be a significant cause for concern and investigation, as per ICH guidelines.[5]
Table 1: Comparative HPLC Purity and Impurity Profile
| Analyte | RRT | Reference Std. (% Area) | Batch A (% Area) | Batch B (% Area) | Batch C (% Area) | Acceptance Criteria |
| Main Compound | 1.00 | 99.85 | 99.82 | 99.65 | 99.15 | ≥ 99.5% |
| Impurity 1 (Starting Material) | 0.75 | 0.08 | 0.09 | 0.11 | 0.35 | ≤ 0.15% |
| Impurity 2 (Regioisomer) | 1.15 | 0.05 | 0.06 | 0.05 | 0.08 | ≤ 0.10% |
| Unknown Impurity | 1.28 | Not Detected | Not Detected | 0.19 | 0.42 | ≤ 0.10% |
Analysis:
-
Batch A: Excellent consistency with the reference standard. All specifications are met, and the impurity profile is nearly identical. Verdict: Acceptable.
-
Batch B: While the main peak purity is acceptable, a new unknown impurity has appeared at 0.19%. This exceeds the acceptance criteria for any single unknown impurity and warrants further investigation using LC-MS to identify its structure. Verdict: Reject (Pending Investigation).
-
Batch C: Fails on multiple criteria: overall purity is low, and both Impurity 1 and the unknown impurity are significantly out of specification. This indicates a potential deviation in the manufacturing process. Verdict: Reject.
Spectroscopic Identity Verification
Spectroscopic techniques provide an orthogonal confirmation of the molecule's identity and structure. They are excellent for detecting subtle changes that may not be apparent in chromatography.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and powerful fingerprinting technique.[6] We are not just looking for the presence of specific functional groups but comparing the entire spectrum (typically 4000-650 cm⁻¹) to the reference standard. The spectrum of a pure compound is unique, and any deviation in the fingerprint region (1500-650 cm⁻¹) can indicate a change in the material.
Experimental Protocol:
-
Ensure the ATR (Attenuated Total Reflectance) crystal is clean by taking a background scan.
-
Place a small amount of the reference standard powder onto the crystal and apply pressure to ensure good contact.
-
Collect the spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹).
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and repeat the process for the new batch.
-
Overlay the spectra and perform a correlation check if the software allows. A correlation score of >99.5% is typically considered a good match.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides the most definitive structural confirmation. ¹H NMR will confirm the proton environment, while ¹³C NMR confirms the carbon backbone. It is exceptionally sensitive to structural isomers and can also be used to detect and quantify residual solvents that are not visible by HPLC-UV.
Experimental Protocol:
-
Accurately weigh ~10-15 mg of the sample (reference or new batch) into an NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Vortex briefly to ensure complete dissolution.
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
-
Process the data (phasing, baseline correction) and integrate the peaks. Compare the chemical shifts, splitting patterns, and integrations to the reference standard.
Physicochemical Characterization
The physical properties of a compound are just as important as its chemical purity, especially in drug development where properties like solubility and stability are critical.
A. Differential Scanning Calorimetry (DSC)
Causality: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides a precise melting point (Tₒₙₛₑₜ) and can reveal the presence of different crystalline forms (polymorphs), which can have different stabilities and dissolution rates. A broad or shifted melting endotherm compared to the reference standard can indicate the presence of impurities or a different polymorphic form.
B. Karl Fischer (KF) Titration
Causality: Water content can significantly impact the stability and accurate weighing of a compound. KF titration is the most accurate method for quantifying water content. Consistency in water content is crucial for consistent reaction stoichiometry and formulation.
Data Interpretation: Comparative Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Parameter | Reference Std. | Batch A | Batch B | Batch C | Acceptance Criteria |
| Appearance | White to off-white powder | Conforms | Conforms | Yellowish powder | Conforms to standard |
| Melting Point (DSC) | 215.5 °C (sharp endotherm) | 215.2 °C (sharp) | 214.8 °C (sharp) | 209-213 °C (broad) | 215 ± 2 °C (sharp endotherm) |
| Water Content (KF) | 0.12% w/w | 0.15% w/w | 0.13% w/w | 0.85% w/w | ≤ 0.25% w/w |
| NMR (¹H, DMSO-d₆) | Conforms to structure | Conforms | Conforms | Conforms, but with acetone peak | Conforms, no residual solvents >0.1% |
| FTIR Correlation | 100% (self) | 99.8% | 99.7% | 98.2% | ≥ 99.5% correlation |
Analysis:
-
Batch A & B: Show good consistency in their physical properties, aligning well with the reference standard.
-
Batch C: Fails on multiple physical criteria. The yellowish color, broad melting point, high water content, presence of a residual solvent (acetone) in the NMR, and poor FTIR correlation all point to a significant quality issue.
Logical Framework for Batch Acceptance
The decision to accept or reject a batch should be based on a holistic review of all data. The following logic tree illustrates this process.
Caption: Figure 2: Decision Logic for Batch Consistency.
Conclusion
Assessing the batch-to-batch consistency of this compound is not a single measurement but a systematic process of building a comprehensive analytical profile. By establishing a well-characterized reference standard and employing a suite of orthogonal analytical techniques—chromatographic, spectroscopic, and physicochemical—researchers and developers can gain a high degree of confidence in the quality and consistency of their starting materials. This rigorous, data-driven approach is a foundational element of scientific integrity and a critical step in ensuring the success of any research or drug development program. It transforms quality control from a simple checkbox exercise into a powerful tool for risk mitigation and scientific reproducibility.[2][7]
References
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Title: Cyanic acid, phenyl ester - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
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Title: ECO-FRIENDLY SYNTHESIS OF 3-CYANOCOUMARINS Source: Der Pharma Chemica URL: [Link]
-
Title: Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan Source: MDPI URL: [Link]
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Title: this compound Source: CRO Splendid Lab Pvt. Ltd. URL: [Link]
-
Title: 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile Source: ResearchGate URL: [Link]
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Title: Batch-to-Batch Consistency: Why It Matters for Intermediates Source: Atianming Pharmaceutical URL: [Link]
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Title: Content of the dossier for CEP applications for chemical purity and microbiological quality Source: EDQM URL: [Link]
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Title: Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: Quality Control Measures Every Chemical Manufacturer Needs Source: Tristar Intermediates URL: [Link]
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Title: Method 8041A: Phenols by Gas Chromatography Source: US EPA URL: [Link]
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Title: Separation techniques: Chromatography Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: Techniques for Analysis of Plant Phenolic Compounds Source: MDPI URL: [Link]
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Title: Batch-to-batch consistency checks Source: Spectralys Biotech URL: [Link]
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Title: Spectroscopic and Quantum Computational Investigation of 3-Cyano chromone Source: ResearchGate URL: [Link]
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Title: Chromatography Techniques & Key Components Source: Biopharma PEG URL: [Link]
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Title: Guidance for Industry #169 - Drug Substance Source: FDA URL: [Link]
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Title: Small Molecule Analysis Testing: HPLC vs GC Source: Brewer Science URL: [Link]
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Title: Quality Assurance Techniques for Batch-to-Batch Consistency Source: Tristar Intermediates URL: [Link]
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Title: Purity Standards in Fine Chemicals: A Buyer's Comprehensive Guide Source: Ryze Chemie URL: [Link]
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Title: The LCGC Blog: Large Molecule Analysis for Small Molecule People Source: LCGC North America URL: [Link]
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Title: GUIDELINE ON HUMAN CELL-BASED MEDICINAL PRODUCTS Source: European Medicines Agency URL: [Link]
-
Title: Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl} Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: Batch Testing Source: Zamann Pharma Support GmbH URL: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Cyanobiphenyl Characterization
The Analytical Imperative for Cyanobiphenyls
Cyanobiphenyls are a cornerstone of liquid crystal technology and represent a significant scaffold in medicinal chemistry.[1][2] Molecules like 4-cyano-4'-pentylbiphenyl (5CB), one of the first room-temperature nematic liquid crystals synthesized, are celebrated for their unique electro-optical properties, which are directly governed by their molecular structure and purity.[2][3] For researchers developing liquid crystal displays (LCDs) or synthesizing novel drug candidates, the precise and accurate characterization of these materials is not merely a quality control step; it is fundamental to predicting performance, ensuring reproducibility, and meeting regulatory standards.
Impurities, whether from synthesis by-products or degradation, can dramatically alter the mesomorphic properties of a liquid crystal, such as its phase transition temperatures and electro-optic response.[4] In a pharmaceutical context, unidentified impurities can pose significant safety risks. Therefore, relying on a single analytical method can be a precarious approach. A robust analytical strategy employs orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles—and cross-validates them to build a comprehensive and reliable profile of the material.
This guide will explore the cross-validation of the most pertinent analytical techniques for 5CB: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis, complemented by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy for definitive structural confirmation.
Foundational Techniques for Structural Elucidation
Before quantifying a compound, one must be certain of its identity. NMR and FT-IR are the gold standards for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For a molecule like 5CB, ¹H and ¹³C NMR are indispensable. Quantitative NMR (qNMR) further extends this capability from simple identification to highly accurate quantification without the need for identical reference standards, as the signal integral is directly proportional to the number of nuclei.[5]
Causality in Protocol Design: The choice of solvent (e.g., CDCl₃) is critical for dissolving the analyte without introducing interfering signals. For qNMR, ensuring full spin-lattice relaxation (T₁) is paramount for accurate integration. This is achieved by setting a sufficiently long relaxation delay (D1), typically 5 times the longest T₁ value of the nuclei of interest.[6]
Experimental Protocol: ¹H qNMR for 5CB Purity Assay
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the 5CB sample into a clean vial.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard must have peaks that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure complete dissolution.
-
Transfer the solution to a high-precision NMR tube.
-
-
Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Allow the sample to thermally equilibrate inside the magnet for at least 5 minutes.[6]
-
Acquire a standard ¹H spectrum to check shimming and identify analyte and standard peaks.
-
For the quantitative experiment, set the following parameters:
-
Pulse angle: 90°
-
Relaxation delay (D1): 30-60 seconds (to ensure full relaxation for all relevant protons).
-
Number of scans (NS): 8-16 (to achieve a signal-to-noise ratio >150 for the peaks being integrated).[7]
-
-
-
Data Processing and Analysis:
-
Apply Fourier transform and perform phase correction.
-
Carefully integrate a well-resolved proton signal from 5CB (e.g., the aliphatic protons of the pentyl chain) and a signal from the internal standard.
-
Calculate the purity of 5CB using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR is a rapid and powerful technique for identifying the functional groups present in a molecule.[8] For 5CB, the most characteristic absorption is the strong, sharp peak from the nitrile (C≡N) group.
Causality in Spectral Interpretation: The vibrational frequency of a bond is determined by the masses of the bonded atoms and the bond strength. The C≡N triple bond in 5CB is very strong and involves a nitrogen atom, resulting in a characteristic absorption in the 2220-2240 cm⁻¹ region, an area of the spectrum that is often uncongested.[9] This makes it an excellent diagnostic peak.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR of 5CB
-
Sample Preparation: Place a small amount of the solid or liquid nematic 5CB sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Spectrum Collection: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis:
-
The resulting spectrum should be automatically ratioed against the background.
-
Identify key peaks and compare them to a reference spectrum or known vibrational frequencies.[9][10]
-
Key 5CB Peaks:
-
~2225 cm⁻¹: Strong, sharp C≡N stretching vibration.
-
~2850-2960 cm⁻¹: C-H stretching from the pentyl chain.
-
~1605 & 1495 cm⁻¹: C=C stretching vibrations within the aromatic biphenyl rings.
-
~815 cm⁻¹: C-H out-of-plane bending, indicative of para-disubstitution on the aromatic rings.
-
-
Quantitative Chromatographic Techniques: Purity and Impurity Profiling
While NMR can provide an absolute purity value, chromatographic methods are unparalleled for separating and quantifying the parent compound alongside its impurities, even at trace levels. HPLC and GC are orthogonal techniques ideal for a cross-validation study.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse of purity analysis for non-volatile, thermally stable organic molecules like cyanobiphenyls.[11][12] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Causality in Protocol Design: A reversed-phase C18 column is chosen because 5CB is a relatively non-polar molecule, and will be well-retained and separated from more polar impurities. The mobile phase, a mixture of acetonitrile and water, is selected to elute 5CB with a good retention time and peak shape. Acetonitrile is a common organic modifier that provides good resolution for aromatic compounds. UV detection is ideal as the biphenyl rings in 5CB contain a strong chromophore that absorbs UV light, allowing for sensitive detection.
Experimental Protocol: HPLC-UV for 5CB Purity and Impurity Analysis
-
Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve 5CB reference standard in the diluent to a concentration of ~0.5 mg/mL.
-
Sample Solution: Prepare the 5CB sample to be tested at the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (e.g., 70:30 v/v). An isocratic elution is often sufficient for purity analysis.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (a wavelength of high absorbance for the biphenyl system).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Run the standard solution to determine the retention time (RT) of 5CB.
-
Inject the sample solution. The area of the main peak corresponding to the 5CB RT is used to calculate purity.
-
Purity is typically determined by area percent normalization, assuming all impurities have a similar response factor to the main peak.
-
Purity (Area %) = (Area of 5CB Peak / Total Area of All Peaks) * 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is best suited for volatile and thermally stable compounds.[9] While 5CB has a relatively high boiling point, it is amenable to GC analysis, especially for identifying more volatile synthesis precursors or side-products. The coupling with a mass spectrometer (MS) provides definitive identification of separated peaks based on their mass-to-charge ratio and fragmentation patterns.
Causality in Protocol Design: A non-polar capillary column (e.g., DB-1 or DB-5) is chosen to separate compounds primarily based on their boiling points, which is the main separation principle in GC. A temperature gradient program is used to first elute highly volatile impurities at lower temperatures and then ramp up the temperature to elute the higher-boiling 5CB in a reasonable time with good peak shape. Electron Ionization (EI) is a standard ionization technique that creates reproducible fragmentation patterns, which can be compared to spectral libraries for confident identification.
Experimental Protocol: GC-MS for 5CB Purity and Volatile Impurity Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the 5CB sample (~1 mg/mL) in a volatile organic solvent like acetone or dichloromethane.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis:
-
The total ion chromatogram (TIC) will show the separated components.
-
Identify the 5CB peak by its retention time and by confirming its mass spectrum (molecular ion M⁺ at m/z 249).[9]
-
Analyze the mass spectra of any other peaks and compare them against a spectral library (e.g., NIST) to identify potential impurities.
-
Purity can be estimated using area percent normalization from the TIC.
-
The Cross-Validation Strategy: Ensuring Methodological Concordance
Cross-validation is the formal process of comparing the results from two or more validated analytical methods to ensure they produce comparable and reliable data.[13][14] This is a critical exercise when establishing a new in-house method, transferring a method to a different lab, or building a comprehensive quality profile for a product.
The process is anchored in the principles of Analytical Method Validation , as outlined in the ICH Q2(R1) guidelines.[15][16] Before cross-validation, each individual method (e.g., HPLC and GC) must be independently validated for key performance characteristics.
The Cross-Validation Workflow
The following diagram illustrates a robust workflow for the cross-validation of HPLC and GC-MS for the characterization of a 5CB sample.
Caption: Workflow for cross-validating HPLC and GC-MS methods.
Comparative Data Analysis
After analyzing the same batch of 5CB using both validated methods, the results are compiled and compared. The goal is to demonstrate that any differences are statistically insignificant and that both methods are suitable for their intended purpose.
Table 1: Example Cross-Validation Performance Data for 5CB Analysis
| Validation Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria |
| Specificity | No interference from blank/placebo at the retention time of 5CB. | No interfering peaks at the retention time of 5CB; mass spectrum confirms identity. | Method is specific for the analyte. |
| Linearity (Range) | 0.05 - 0.75 mg/mL | 0.1 - 1.5 mg/mL | Correlation Coefficient (r²) ≥ 0.999 |
| Correlation (r²) | 0.9998 | 0.9995 | |
| LOD | 0.01 µg/mL | 0.05 µg/mL | - |
| LOQ | 0.03 µg/mL | 0.15 µg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability (n=6) | 0.45% | 0.85% | RSD ≤ 1.0% |
| - Intermediate | 0.62% | 1.10% | RSD ≤ 2.0% |
| Cross-Validation Results | |||
| - Assay (% w/w) | 99.85% | 99.79% | Difference < 2.0% |
| - Known Impurity A | 0.07% | 0.06% | Results should be comparable. |
| - Known Impurity B | Not Detected | 0.03% (Volatile) | Demonstrates orthogonal capability. |
Interpretation of Results: The data in Table 1 demonstrates a successful cross-validation. Both methods show excellent linearity, accuracy, and precision, meeting typical acceptance criteria based on ICH guidelines.[15][17] The final assay results are highly concordant, with a difference of only 0.06%.
Crucially, the cross-validation highlights the orthogonal nature of the techniques. While both methods could quantify Impurity A, the more volatile Impurity B was only detected by GC-MS. This underscores the value of using multiple techniques; HPLC provides high precision for the main component, while GC-MS offers superior capability for identifying volatile organic impurities.
Selecting the Appropriate Method
The choice of analytical method is driven by the specific question being asked. A single method is rarely sufficient for all purposes. The following flowchart provides a decision-making framework for selecting the most appropriate technique.
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- 9. 4-Cyano-4'-pentylbiphenyl | C18H19N | CID 92319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Cyano-4'-pentylbiphenyl(40817-08-1) IR Spectrum [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaguru.co [pharmaguru.co]
- 15. database.ich.org [database.ich.org]
- 16. fda.gov [fda.gov]
- 17. ajpaonline.com [ajpaonline.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
